(2,4,7-trimethyl-1H-indol-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXJMABOXFXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281375 | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-43-8 | |
| Record name | NSC21434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid is a methylated derivative of the well-known phytohormone indole-3-acetic acid (IAA). While the parent compound, IAA, has been extensively studied for its role in plant growth and development, as well as its emerging applications in pharmacology, the specific chemical and biological properties of its trimethylated analogue remain largely uncharacterized in publicly available literature. This technical guide synthesizes the available information on this compound, including its predicted physicochemical properties and a proposed synthetic route based on established chemical principles. Due to the scarcity of experimental data, this document also draws parallels with related indole derivatives to provide a foundational understanding for researchers interested in exploring the potential of this compound.
Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | - |
| CAS Number | 5435-43-8 | [1] |
| Molecular Formula | C₁₃H₁₅NO₂ | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
| Predicted XlogP | 2.6 | [2] |
| Predicted Collision Cross Section | [M+H]⁺: 147.6 Ų [M+Na]⁺: 158.5 Ų [M-H]⁻: 149.5 Ų | [2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Synthesis and Experimental Protocols
A specific, experimentally validated synthesis protocol for this compound is not documented in readily accessible scientific literature. However, a plausible synthetic route can be devised based on well-established reactions for the synthesis of indole-3-acetic acid derivatives, primarily the Fischer indole synthesis.
Proposed Synthesis Workflow: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4] To synthesize this compound, a key intermediate would be 2,4,7-trimethylindole.
Caption: Proposed Fischer Indole Synthesis Workflow.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2,4,7-Trimethylindole (via Fischer Indole Synthesis)
-
Preparation of 2,4-Dimethylphenylhydrazine:
-
Start with 2,4-dimethylaniline.
-
Perform a diazotization reaction using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5 °C).
-
Reduce the resulting diazonium salt in situ using a suitable reducing agent such as tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃) to yield 2,4-dimethylphenylhydrazine.
-
-
Fischer Indole Synthesis:
-
React the prepared 2,4-dimethylphenylhydrazine with acetone in the presence of an acid catalyst. Common catalysts include sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or zinc chloride (ZnCl₂).[3]
-
The reaction mixture is typically heated to facilitate the cyclization and formation of the indole ring.
-
The product, 2,4,7-trimethylindole, would then be isolated and purified using standard techniques such as extraction and chromatography.
-
Step 2: Synthesis of this compound
A common method to introduce the acetic acid side chain at the C3 position of an indole is through the gramine intermediate.
-
Formation of the Gramine Analogue:
-
React 2,4,7-trimethylindole with a mixture of formaldehyde and dimethylamine (the Eschenmoser salt can also be used) in a suitable solvent like acetic acid. This is a Mannich reaction which will yield the corresponding gramine analogue, (2,4,7-trimethyl-1H-indol-3-yl)-N,N-dimethylmethanamine.
-
-
Conversion to the Acetonitrile and Hydrolysis:
-
The gramine analogue is then treated with a cyanide source, such as sodium or potassium cyanide, to displace the dimethylamino group and form (2,4,7-trimethyl-1H-indol-3-yl)acetonitrile.
-
Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, will yield the final product, this compound.
-
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, based on the known activities of other methylated indole-3-acetic acid derivatives, some potential areas of investigation can be proposed.
The parent molecule, indole-3-acetic acid (IAA), is a key regulator of plant growth and also exhibits various pharmacological effects in mammals. Methylation of the indole ring can significantly alter the biological activity of IAA. For instance, studies on other methylated IAA derivatives have shown a range of effects, from altered auxin activity in plants to potential neuroprotective or cytotoxic effects in mammalian systems. The position and number of methyl groups are critical in determining the specific biological outcome.
Given the lack of direct data, a logical starting point for investigating the biological properties of this compound would be to screen it in assays where other IAA derivatives have shown activity.
Caption: A logical workflow for investigating the biological activity.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for novel biological activities. While its fundamental chemical properties are yet to be experimentally determined, established synthetic methodologies for indole derivatives provide a clear path for its preparation. Future research should focus on the synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties. Subsequently, a systematic biological screening, as outlined in this guide, would be essential to uncover its potential as a plant growth regulator, a therapeutic agent, or a tool for chemical biology research. The elucidation of its structure-activity relationship in comparison to other methylated indole-3-acetic acid analogues will be crucial in guiding future drug discovery and development efforts.
References
Technical Guide: (2,4,7-trimethyl-1H-indol-3-yl)acetic acid (CAS 5435-43-8)
Disclaimer: Publicly available scientific literature lacks specific experimental data for (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. This guide is a representative document based on established principles of organic synthesis and the known biological activities of structurally related indole-3-acetic acid derivatives. The experimental protocols and potential biological activities described herein are illustrative and require experimental validation.
Introduction
This compound is a methylated derivative of indole-3-acetic acid (IAA), a well-known phytohormone. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the indole ring can significantly influence the compound's biological profile. This document provides a technical overview of this compound, including a plausible synthetic route, hypothesized biological activities based on structure-activity relationships of related compounds, and representative experimental protocols for its synthesis and biological evaluation.
Chemical and Physical Properties
A summary of the basic chemical and physical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5435-43-8 | N/A |
| Molecular Formula | C₁₃H₁₅NO₂ | N/A |
| Molecular Weight | 217.27 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CC1=CC=C2C(=C1C)NC(=C2CC(=O)O)C | N/A |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | N/A |
Synthesis
A plausible synthetic route for this compound is the Fischer indole synthesis, a robust and widely used method for preparing substituted indoles.
Experimental Protocol: Fischer Indole Synthesis
Reaction Scheme:
Unveiling the Auxin Potential: A Technical Guide to the Predicted Biological Activity of 2,4,7-Trimethyl Indole-3-Acetic Acid
Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals a notable absence of specific studies on the biological activity of 2,4,7-trimethyl indole-3-acetic acid (2,4,7-trimethyl IAA). This document, therefore, presents a predictive overview based on the well-established biological activity of its parent compound, indole-3-acetic acid (IAA), and the influence of methylation on auxin activity observed in other IAA derivatives. This guide is intended to provide a foundational framework for researchers and drug development professionals to design and conduct investigations into the potential bioactivity of 2,4,7-trimethyl IAA.
Introduction to Indole-3-Acetic Acid (IAA) and its Role as an Auxin
Indole-3-acetic acid (IAA) is the most abundant and physiologically active naturally occurring auxin, a class of plant hormones that play a central role in virtually every aspect of plant growth and development.[1][2] IAA's functions are pleiotropic, influencing processes such as cell elongation and division, tissue differentiation, apical dominance, root initiation, and responses to light and gravity.[3] At the molecular level, IAA exerts its effects by modulating gene expression through a well-defined signaling pathway.[1][4]
Predicted Biological Activity of 2,4,7-Trimethyl IAA
The biological activity of a synthetic auxin analog is determined by its ability to be recognized by and interact with the components of the auxin signaling pathway. The introduction of methyl groups at the 2, 4, and 7 positions of the indole ring of IAA would be expected to modulate its activity in several ways:
-
Receptor Binding: The size and position of the methyl groups could influence the binding affinity of the molecule to the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4]
-
Metabolic Stability: Methylation can protect the indole ring from oxidative degradation, potentially increasing the in vivo half-life of the compound compared to unsubstituted IAA. This increased stability is a known characteristic of some synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D).[1]
-
Transport: The altered lipophilicity due to the methyl groups might affect the cellular uptake and transport of the molecule.
Based on studies of other methylated IAA derivatives, it is plausible that 2,4,7-trimethyl IAA will exhibit auxin activity. For instance, 2-methyl-IAA is a known auxin, although its activity profile differs from that of IAA.[5] Derivatives alkylated at positions 4, 5, 6, or 7 also retain auxin activity.[5]
Quantitative Data on Related Auxins
To provide a comparative baseline for future studies on 2,4,7-trimethyl IAA, the following table summarizes quantitative data for IAA and some of its derivatives.
| Compound | Bioassay | Organism | Observed Effect | Concentration for Half-Optimal Response | Reference |
| Indole-3-acetic acid (IAA) | Root Elongation Inhibition | Arabidopsis thaliana | Inhibition of primary root growth | ~0.01 µM | [4] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Root Elongation Inhibition | Arabidopsis thaliana | Inhibition of primary root growth | ~0.02 µM | [4] |
| 2-Methyl-IAA | Avena Coleoptile Straight-Growth | Avena sativa | Promotion of coleoptile elongation | ~2 x 10⁻⁵ mol L⁻¹ | [5] |
| 2-Ethyl-IAA | Avena Coleoptile Straight-Growth | Avena sativa | Promotion of coleoptile elongation | ~2 x 10⁻⁵ mol L⁻¹ | [5] |
| 2-Propyl-IAA | Avena Coleoptile Straight-Growth | Avena sativa | Promotion of coleoptile elongation | ~2 x 10⁻⁵ mol L⁻¹ | [5] |
Experimental Protocols for Assessing Auxin Activity
The following are standard experimental protocols that can be employed to determine the biological activity of 2,4,7-trimethyl IAA.
Arabidopsis thaliana Root Elongation Assay
This assay is a sensitive method to quantify auxin activity, as auxins typically inhibit root elongation at higher concentrations.
Methodology:
-
Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized using a solution of 70% ethanol for 1 minute, followed by a 10% bleach solution containing 0.05% Triton X-100 for 10 minutes. Seeds are then washed five times with sterile distilled water.
-
Plating: Sterilized seeds are plated on Murashige and Skoog (MS) agar medium supplemented with a range of concentrations of the test compound (e.g., 2,4,7-trimethyl IAA) and control compounds (e.g., IAA, 2,4-D). A solvent control (e.g., DMSO) should also be included.
-
Growth Conditions: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection and Analysis: After a set period of growth (typically 7-10 days), the primary root length of the seedlings is measured using image analysis software. The data is then plotted as a dose-response curve to determine the concentration at which root growth is inhibited by 50% (IC50).[4]
Avena Coleoptile Straight-Growth Test
This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptile sections.
Methodology:
-
Plant Material: Oat (Avena sativa) seedlings are grown in the dark for approximately 72 hours.
-
Coleoptile Sectioning: The apical 3-4 mm of the coleoptiles are removed, and a sub-apical section (e.g., 10 mm in length) is excised from the remaining coleoptile.
-
Incubation: The coleoptile sections are floated on a buffer solution containing various concentrations of the test compound and controls.
-
Measurement: After a 24-48 hour incubation period in the dark, the final length of the coleoptile sections is measured.
-
Data Analysis: The increase in length is calculated and plotted against the concentration of the test compound to determine the optimal concentration for promoting elongation.[5]
Visualizing the Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.
Caption: The canonical auxin signaling pathway.
Conclusion
While direct experimental data for 2,4,7-trimethyl IAA is currently unavailable, the extensive knowledge of IAA and its derivatives provides a robust framework for predicting its biological activity. It is anticipated that 2,4,7-trimethyl IAA will exhibit auxin-like properties, with its specific activity profile being dictated by how the trimethyl substitutions affect its interaction with the auxin signaling machinery. The experimental protocols and signaling pathway information detailed in this guide offer a clear roadmap for the empirical investigation of this novel compound, which may hold potential for applications in agriculture and biotechnology.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Profile of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the compound (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. Due to the limited availability of direct experimental data in public databases, this document outlines a plausible synthetic pathway and projects the expected spectroscopic data based on the analysis of structurally related indole derivatives.
Compound Overview
This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone of the auxin class. The presence of three methyl groups on the indole core is expected to modify its chemical and biological properties compared to the parent compound.
Chemical Structure:
Molecular Formula: C₁₃H₁₅NO₂[1]
Monoisotopic Mass: 217.1103 g/mol [1]
Proposed Synthesis Protocol
A viable and widely used method for the synthesis of substituted indoles is the Fischer Indole Synthesis .[2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a carbonyl compound.
Proposed Reaction Scheme:
The synthesis of this compound can be envisioned in two main steps:
-
Formation of the Hydrazone: Reaction of (2,4,7-trimethylphenyl)hydrazine with levulinic acid (4-oxopentanoic acid).
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the resulting hydrazone to form the target indole-3-acetic acid derivative.
Detailed Experimental Protocol:
Step 1: Synthesis of (2,4,7-trimethylphenyl)hydrazine
This starting material can be prepared from 2,4,7-trimethylaniline via diazotization followed by reduction.
Step 2: Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (2,4,7-trimethylphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add levulinic acid (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
-
Cyclization:
-
To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The crude product may precipitate as a solid. If so, collect it by filtration. If it remains oily, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
-
Purification:
-
Wash the collected solid or the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of indole-3-acetic acid and the expected influence of the three methyl substituents on the indole ring.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.8 | br s | 1H | -COOH |
| ~8.0 | br s | 1H | N-H |
| ~6.8 | s | 1H | H-5 |
| ~6.7 | s | 1H | H-6 |
| ~3.7 | s | 2H | -CH₂-COOH |
| ~2.6 | s | 3H | 7-CH₃ |
| ~2.4 | s | 3H | 4-CH₃ |
| ~2.3 | s | 3H | 2-CH₃ |
Predicted solvent: DMSO-d₆
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~173.0 | C=O (acid) |
| ~135.0 | C-7a |
| ~130.0 | C-2 |
| ~128.0 | C-3a |
| ~125.0 | C-4 |
| ~122.0 | C-7 |
| ~120.0 | C-6 |
| ~115.0 | C-5 |
| ~105.0 | C-3 |
| ~31.0 | -CH₂-COOH |
| ~20.0 | 7-CH₃ |
| ~18.0 | 4-CH₃ |
| ~12.0 | 2-CH₃ |
Predicted solvent: DMSO-d₆
Mass Spectrometry
| Adduct | Predicted m/z |
| [M+H]⁺ | 218.1176 |
| [M+Na]⁺ | 240.0995 |
| [M-H]⁻ | 216.1030 |
Data predicted by computational tools.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretch |
| 3300-2500 | O-H stretch (broad, carboxylic acid) |
| ~2920, 2850 | C-H stretch (aliphatic) |
| 1710-1680 | C=O stretch (carboxylic acid) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1430 | O-H bend (in-plane) |
| ~1250 | C-O stretch |
Experimental Workflow and Visualization
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Biological Activity Considerations
While indole-3-acetic acid is a potent plant auxin, the biological activity of this compound is not well-documented in publicly available literature. The substitution pattern on the indole ring can significantly impact its interaction with auxin receptors and other biological targets. Further research, including in vitro and in vivo assays, would be necessary to elucidate its specific biological functions, such as potential applications as a plant growth regulator, or as a scaffold in medicinal chemistry for its potential antimicrobial, anti-inflammatory, or anticancer properties, which have been noted for other indole derivatives.
References
Synthetic Auxin Analogs: A Technical Review of Mechanisms and Methods
Introduction: The phytohormone auxin, primarily represented by indole-3-acetic acid (IAA), is a central regulator of plant growth and development, influencing processes from cell elongation and division to organogenesis and tropic responses.[1] Synthetic molecules that mimic the activity of natural auxins have become indispensable tools in both agricultural and research settings.[2] Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), 1-naphthaleneacetic acid (NAA), dicamba, and picloram are widely used as herbicides and growth regulators.[1][2] These synthetic analogs often exhibit greater stability than IAA, which is susceptible to photodegradation and rapid metabolic turnover in planta.[3][4] Understanding the molecular interactions and physiological effects of these compounds is crucial for developing novel agrochemicals and for dissecting the complexities of auxin signaling. This guide provides a technical overview of the core auxin signaling pathway, quantitative data on analog-receptor interactions, and detailed protocols for key experimental assays.
The Core Auxin Signaling Pathway
At the molecular level, the primary auxin signaling cascade is initiated by the perception of auxin by a co-receptor complex.[5] This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[3] TIR1/AFB proteins are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5]
In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[6] When auxin concentrations rise, the hormone acts as a "molecular glue," fitting into a pocket on the TIR1/AFB protein and stabilizing the interaction between TIR1/AFB and the degron domain (Domain II) of the Aux/IAA protein.[2][7] This auxin-induced interaction leads to the polyubiquitination of the Aux/IAA repressor by the SCFTIR1/AFB complex, targeting it for degradation by the 26S proteasome.[6] The degradation of the Aux/IAA frees the ARF transcription factor, which can then activate or repress the transcription of downstream target genes, eliciting a physiological response.[5]
Data Presentation: Quantitative Analysis of Analog-Receptor Interactions
The efficacy of a synthetic auxin is determined by its ability to facilitate the TIR1/AFB-Aux/IAA co-receptor interaction. This can be quantified by measuring binding affinities (Kd) and kinetic parameters like dissociation rates (koff). Different combinations of TIR1/AFB and Aux/IAA proteins create a wide range of co-receptors with varying affinities for auxin, which may contribute to the complexity of auxin responses.[2]
Table 1: Binding Affinities (Kd) of IAA for Various TIR1-Aux/IAA Co-Receptor Complexes
Different Aux/IAA proteins significantly influence the binding affinity of the co-receptor complex for the natural auxin IAA.[2] This combinatorial system allows for a wide spectrum of auxin sensing capabilities within the plant.
| TIR1 Co-Receptor Partner | Kd for IAA (nM) | Reference |
| IAA7 (full-length) | 17.81 ± 7.81 | [2] |
| IAA7 (Domains I-II) | 13.84 ± 4.63 | [2] |
| IAA7 (Domain II only) | 218.40 ± 25.80 | [2] |
| IAA17 | ~30 | [2] |
| IAA1 / IAA3 | 17 - 45 | [2] |
| IAA28 | ~75 | [2] |
| IAA12 | 270.25 ± 54.09 | [2] |
Table 2: Dissociation Rates (koff) of Natural and Synthetic Auxins from TIR1/AFB Receptors
Surface Plasmon Resonance (SPR) assays reveal that different synthetic auxins and TIR1/AFB family members exhibit distinct kinetic profiles. For instance, the AFB5 receptor generally shows much more rapid dissociation rates for auxins compared to TIR1, which may influence the duration of the signaling output.[8]
| Auxin Analog | Receptor | Dissociation Rate (koff) (s-1) | Reference |
| IAA (Natural Auxin) | TIR1 | 1.1 x 10-3 | [8] |
| AFB5 | 3.0 x 10-2 | [8] | |
| IBA (Natural Auxin) | TIR1 | 6.9 x 10-3 | [8] |
| AFB5 | No Binding Measured | [8] | |
| Fluroxypyr (Pyridine) | TIR1 | 0.93 x 10-3 | [8] |
| AFB5 | 3.3 x 10-2 | [8] | |
| Triclopyr (Pyridine) | TIR1 | 3.4 x 10-3 | [8] |
| AFB5 | 8.1 x 10-2 | [8] | |
| Dicamba (Benzoic Acid) | TIR1 | Low Binding | [9] |
| AFB2 | Low Binding | [9] | |
| AFB5 | Low Binding | [9] | |
| 2,4-D (Phenoxyacetic) | TIR1 | - | - |
| AFB5 | - | - |
Note: Quantitative koff values for 2,4-D were not specified in the cited sources, though it is known to bind TIR1-type receptors.[9]
Experimental Protocols
Characterizing a synthetic auxin analog involves a multi-step process that integrates biochemical and physiological assays.
In Vitro Auxin-Receptor Binding Assay (Surface Plasmon Resonance)
This method quantitatively measures the real-time interaction between TIR1/AFB receptors, an Aux/IAA degron peptide, and an auxin analog. It is used to determine binding affinity and kinetics.[5][8]
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB-ASK1 protein complexes from insect or bacterial cells.
-
Chip Preparation: Use a streptavidin-coated SPR sensor chip. Immobilize a biotinylated synthetic peptide corresponding to the Domain II (degron) sequence of an Aux/IAA protein (e.g., IAA7) onto the chip surface.
-
Binding Assay:
-
Prepare a running buffer (e.g., HBS-EP+).
-
Prepare a dilution series of the synthetic auxin analog to be tested.
-
Inject a solution containing a fixed concentration of the purified TIR1/AFB-ASK1 protein complex mixed with varying concentrations of the synthetic auxin over the chip surface. A control injection without auxin should be included.
-
The binding of the TIR1/AFB protein to the immobilized IAA7 peptide, stabilized by the auxin analog, is measured in real-time as a change in response units (RU).
-
-
Data Analysis:
-
Subtract the response from a reference channel to correct for non-specific binding.
-
Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Primary Root Growth Inhibition Bioassay
This classic physiological assay assesses the biological activity of an auxin analog by measuring its effect on root elongation in Arabidopsis thaliana seedlings. High concentrations of auxins are typically inhibitory to root growth.
Methodology:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds (e.g., with 70% ethanol followed by bleach and sterile water washes).
-
Plate seeds on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
-
Stratification and Germination:
-
Store plates at 4°C in the dark for 2-3 days to stratify the seeds.
-
Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Grow for 4-5 days under a long-day photoperiod (16h light / 8h dark).
-
-
Treatment:
-
Prepare MS agar plates supplemented with a range of concentrations of the synthetic auxin analog (e.g., 1 nM to 10 µM) and a solvent control (e.g., DMSO).
-
Carefully transfer seedlings of uniform size to the treatment plates. Mark the position of the root tip at the time of transfer.
-
-
Measurement and Analysis:
-
Return plates to the growth chamber for an additional 2-3 days.
-
Scan the plates and measure the length of new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).
-
Calculate the percent root growth inhibition relative to the solvent control for each concentration.
-
Plot the dose-response curve and calculate the IC50 value (the concentration that causes 50% inhibition of root growth).
-
Auxin-Induced Gene Expression Analysis
This protocol measures the ability of a synthetic auxin to activate the auxin signaling pathway by quantifying the expression of auxin-responsive genes, often using a synthetic reporter like DR5.
Methodology:
-
Plant Material: Use a transgenic Arabidopsis line expressing a reporter gene (e.g., GFP or GUS) driven by the synthetic DR5 promoter (DR5::GFP). The DR5 promoter contains multiple repeats of an auxin response element (AuxRE) and is strongly induced by auxin.
-
Seedling Growth and Treatment:
-
Grow DR5::GFP seedlings in liquid culture or on agar plates for 5-7 days.
-
Apply the synthetic auxin analog at a specific concentration (e.g., 1 µM) or a solvent control.
-
Collect tissue samples at various time points after treatment (e.g., 0, 1, 3, 6 hours).
-
-
Reporter Gene Visualization (Qualitative):
-
For DR5::GFP lines, visualize the GFP signal in the roots or other tissues using a confocal laser scanning microscope. An increase in fluorescence intensity compared to the control indicates activation of the auxin response pathway.
-
-
RT-qPCR Analysis (Quantitative):
-
Extract total RNA from the collected tissue samples using a suitable kit or protocol.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for known early auxin-responsive genes (e.g., IAA5, IAA19) and a stable reference gene (e.g., ACTIN2).
-
Calculate the relative gene expression levels using the ΔΔCt method to determine the fold-change in transcript abundance induced by the synthetic auxin.
-
Experimental and Logical Workflow
The characterization of a novel synthetic auxin analog typically follows a logical progression from in vitro biochemical assays to in vivo physiological and molecular analyses.
References
- 1. Quantitative Distribution and Metabolism of Auxin Herbicides in Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative distribution and metabolism of auxin herbicides in roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lateral root development in Arabidopsis: fifty shades of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant root development: is the classical theory for auxin-regulated root growth false? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soybean dose-response to 2,4-D and dicamba at vegetative and reproductive growth stages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique bicyclic structure, composed of a fused benzene and pyrrole ring, allows it to mimic protein structures and bind to a multitude of biological targets with high affinity.[2][3] This versatility has led to the development of numerous indole-containing drugs, including the anticancer agent vincristine, the antihypertensive reserpine, and the antidepressant amedalin.[4] This guide provides an in-depth overview of modern synthetic strategies, key biological activities, and detailed experimental approaches for the discovery and development of novel indole derivatives.
I. Modern Synthetic Methodologies
The construction of the indole core has evolved significantly from classical methods to more efficient and versatile modern techniques. While traditional syntheses like the Fischer, Bischler, and Madelung reactions remain foundational, contemporary drug discovery efforts increasingly rely on methods that offer greater control, higher yields, and broader functional group tolerance.[4][5]
Transition-Metal-Catalyzed Synthesis
Palladium-catalyzed reactions have become a powerful tool for the functionalization of the indole core.[6] These methods often proceed via C-H bond activation, allowing for direct and regioselective introduction of various substituents onto the indole ring, which can be challenging to achieve with classical methods.[7][8]
A key strategy involves the use of a directing group on the indole nitrogen, which guides the metal catalyst to a specific C-H bond.[9][10] For instance, an N-(2-pyridyl)sulfonyl group can direct alkenylation to the C-2 position, whereas its absence typically leads to functionalization at the more electron-rich C-3 position.[10] This approach provides precise control over the substitution pattern, which is crucial for structure-activity relationship (SAR) studies.
Green Chemistry and Microwave-Assisted Synthesis
In recent years, there has been a significant shift towards environmentally benign synthetic methods.[11] Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient technique that dramatically reduces reaction times, often increases yields, and allows for solvent-free conditions.[11][12] Classical reactions that traditionally require harsh conditions and long reaction times, such as the Madelung and Bischler syntheses, can be performed in minutes under microwave irradiation.[11][12]
II. Biological Activities and Therapeutic Applications
Indole derivatives exhibit a remarkable spectrum of pharmacological activities, making them promising candidates for treating a wide range of diseases.[13][3][14]
-
Anticancer Activity : Many indole derivatives function as potent anticancer agents by targeting crucial cellular processes.[13][15] A prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule formation during mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[13]
-
Anti-inflammatory Properties : Certain indole derivatives, such as the well-known NSAID Indomethacin, exert anti-inflammatory effects.[13] Newer derivatives have been shown to modulate key inflammatory pathways, including the NF-κB and COX-2 pathways, offering potential treatments for chronic inflammatory conditions.[13]
-
Antimicrobial and Antifungal Activity : The indole scaffold is a valuable template for developing new antimicrobial agents.[2][16] Researchers have synthesized novel indole derivatives that show significant efficacy against various bacterial and fungal strains, including drug-resistant pathogens.[14][16][17]
III. Quantitative Data Summary
The following tables summarize the biological activity of selected novel indole derivatives, providing a basis for comparison and further development.
Table 1: Antibacterial and Antifungal Activity of Novel Indole Derivatives
| Compound ID | Target Organism | Activity Metric | Value (µM) | Reference |
| 3b / 3c | Staphylococcus aureus | MIC | 0.94 - 3.87 | [16] |
| 3b / 3c | Bacillus subtilis | MIC | 0.94 - 3.87 | [16] |
| 3b / 3c | Pseudomonas aeruginosa | MIC | 0.94 - 3.87 | [16] |
| 3b / 3c | Escherichia coli | MIC | 0.94 - 3.87 | [16] |
| Compound 3 | General Bacteria | MIC | < 8 µg/ml | [14] |
| Compound 4 | General Fungi | MIC | < 6 µg/ml | [14] |
| Compound 3u | Rhizoctonia solani | EC₅₀ | 3.44 mg/L | [17] |
MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration.
Table 2: Cytotoxic Activity of Novel Indole Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |
| 1c | HeLa (Cervical Cancer) | LC₅₀ | 0.50 | [18] |
| 1c | MCF-7 (Breast Cancer) | LC₅₀ | 0.55 | [18] |
| 1c | HepG2 (Liver Cancer) | LC₅₀ | 0.90 | [18] |
| 124 | A549 (Lung Cancer) | IC₅₀ | 0.2 | [15] |
| 125 | MGC-803 (Gastric Cancer) | IC₅₀ | 9.47 | [15] |
| 126 | A549 (Lung Cancer) | IC₅₀ | 5.01 | [15] |
LC₅₀: Lethal Concentration, 50%; IC₅₀: Half maximal inhibitory concentration.
IV. Visualized Workflows and Pathways
Synthesis and Discovery Workflows
Caption: Workflow for synthesis and screening of novel indole derivatives.
Modern C-H Functionalization Strategy
Caption: Strategy for palladium-catalyzed C-H functionalization.
Biological Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization [mdpi.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. testbook.com [testbook.com]
- 14. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 15. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
The Therapeutic Potential of Trimethyl-Indole Compounds: A Technical Guide for Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the vast library of indole derivatives, trimethyl-indole compounds have emerged as a promising class of molecules with significant therapeutic potential. These compounds, characterized by the presence of three methyl groups on the indole ring system, have demonstrated efficacy in preclinical models of various diseases, including inflammation, cancer, and neurodegenerative disorders.[3][4][5][6] This technical guide provides an in-depth overview of the current landscape of trimethyl-indole compounds in drug discovery, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Therapeutic Applications and Mechanism of Action
Trimethyl-indole derivatives have been investigated for a range of therapeutic applications, primarily leveraging their ability to modulate key biological pathways involved in disease pathogenesis.
1. Anti-inflammatory and Analgesic Activity:
A significant area of research has focused on the development of trimethyl-indole-based compounds as potent anti-inflammatory and analgesic agents.[3][7] These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[8][9] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[8][9]
2. Anticancer Activity:
The anticancer potential of trimethyl-indole derivatives has been explored through various mechanisms of action.[4][10][11] One prominent strategy involves the inhibition of tubulin polymerization, a critical process for microtubule formation and cell division.[6][12] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][6] Another key target for trimethyl-indole-based anticancer agents is the Src family of non-receptor tyrosine kinases.[4][13] Aberrant Src signaling is implicated in tumor growth, invasion, and metastasis, and its inhibition presents a viable therapeutic strategy.[4][5]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for representative trimethyl-indole compounds, highlighting their potency and selectivity against various biological targets.
Table 1: In Vitro Anti-inflammatory Activity of Trimethyl-Indole Analogs
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Cell Line/Assay Condition | Reference |
| 10d | COX-2 | Not explicitly stated, but showed high activity | High | In vitro COX inhibition assay | [3][7] |
| 10e | COX-2 | Not explicitly stated, but showed high activity | 25.67 | In vitro COX inhibition assay | [7] |
| 10f | COX-2 | Not explicitly stated, but showed high activity | High | In vitro COX inhibition assay | [3][7] |
Table 2: In Vivo Anti-inflammatory Activity of Trimethyl-Indole Analogs
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Time Point | Reference |
| 10d | Carrageenan-induced rat paw edema | Not Stated | 73.1–80.1% | Not Stated | [7] |
| 10e | Carrageenan-induced rat paw edema | Not Stated | 71.8–73.5% | 1 hour | [7] |
| 10f | Carrageenan-induced rat paw edema | Not Stated | 57.9–78.8% | 6 hours | [7] |
Table 3: Anticancer Activity of Trimethyl-Indole Analogs
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| KGP591 | Tubulin Polymerization | Not Stated | MCF-7, MDA-MB-231 | [12] |
| 4o | Cell Proliferation | < 50 | SK-OV-3, HT-29 | [4] |
| 4p | Cell Proliferation | < 50 | SK-OV-3, HT-29 | [4] |
| 4q | Cell Proliferation | < 50 | SK-OV-3, HT-29 | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by trimethyl-indole compounds.
Caption: COX-2 signaling pathway and the inhibitory action of trimethyl-indole compounds.
Caption: Inhibition of tubulin polymerization by trimethyl-indole compounds leading to apoptosis.
Caption: Src kinase signaling pathway in cancer and its inhibition by trimethyl-indole compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. Fischer Indole Synthesis of Trimethyl-Indole Derivatives
This protocol describes a general procedure for the synthesis of trimethyl-indole compounds, which can be adapted based on the specific starting materials.[14][15][16]
-
Reaction Setup: A mixture of the appropriate phenylhydrazine hydrochloride (1 equivalent) and a ketone (e.g., 3-methyl-2-butanone for 2,3,3-trimethylindolenine) (1.2 equivalents) is prepared in a suitable solvent such as glacial acetic acid or ethanol.[15][17]
-
Catalyst Addition: An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride, is carefully added to the reaction mixture.[14][15]
-
Reaction Conditions: The reaction mixture is heated to reflux (typically between 80-120°C) and stirred for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).[14]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.[14][15]
2. In Vitro Cyclooxygenase (COX) Inhibition Assay
This fluorometric or colorimetric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2.[18][19][20][21]
-
Reagent Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent or colorimetric probe are prepared in an appropriate assay buffer (e.g., Tris-HCl).[18][20]
-
Compound Incubation: The test compounds (trimethyl-indole derivatives) are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a 96-well plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[19]
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The production of prostaglandin G2, the intermediate product, is monitored in real-time by measuring the increase in fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) using a plate reader.[18][20]
-
Data Analysis: The rate of reaction is calculated from the linear phase of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18]
3. Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][3][7][8][22]
-
Animal Acclimatization and Grouping: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week. The animals are then randomly divided into control and treatment groups.
-
Compound Administration: The test compound (trimethyl-indole derivative) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined dose, typically 30-60 minutes before the induction of inflammation.[1] The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.[1][3]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 6 hours).[1]
-
Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated for each treated group relative to the control group.
4. In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][23][24][25][26]
-
Reagent Preparation: Purified tubulin protein (e.g., from porcine brain) is reconstituted in a polymerization buffer (e.g., PIPES buffer) containing GTP and a fluorescent reporter dye (e.g., DAPI) that binds to microtubules.[23][25]
-
Assay Procedure: The test compound is added to a 96-well plate. The tubulin solution is then added to each well, and the plate is incubated at 37°C to induce polymerization.[23]
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 450 nm). An increase in fluorescence indicates microtubule polymerization.[6][23]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The inhibitory effect of the compound is quantified by calculating the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[26]
5. Src Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of Src tyrosine kinase.[27][28][29][30]
-
Assay Principle: The assay measures the phosphorylation of a specific substrate by the Src kinase. The amount of phosphorylation is typically detected using a phosphotyrosine-specific antibody in an ELISA-based format or by measuring the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).[27][30]
-
Reaction Mixture: The reaction is performed in a 96-well plate containing Src kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.[27]
-
Incubation and Detection: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation. For ELISA-based detection, the plate is then washed, and a horseradish peroxidase-conjugated anti-phosphotyrosine antibody is added, followed by a colorimetric substrate. For luminescence-based detection, a reagent is added to convert the generated ADP to a luminescent signal.[29][30]
-
Data Analysis: The signal (absorbance or luminescence) is measured using a plate reader. The percentage of inhibition is calculated by comparing the signal in the presence and absence of the inhibitor, and the IC50 value is determined.[30]
Conclusion
Trimethyl-indole compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of inflammation and cancer, coupled with well-defined mechanisms of action, underscores their potential for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore and advance this important class of molecules. Future efforts in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of trimethyl-indole derivatives to translate their preclinical promise into clinical reality.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 4. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 6. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far [mdpi.com]
- 14. testbook.com [testbook.com]
- 15. mdpi.com [mdpi.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Page loading... [guidechem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 24. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. tandfonline.com [tandfonline.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. promega.com [promega.com]
An In-depth Technical Guide to the Structure Elucidation of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. Due to the limited availability of published experimental data for this specific compound, this document outlines a putative synthesis strategy and predicted spectroscopic data based on established chemical principles and data from analogous structures. This approach serves as a robust framework for researchers undertaking the synthesis and characterization of this molecule.
Molecular Structure
This compound is a derivative of the common plant hormone indole-3-acetic acid (IAA). It possesses a core indole scaffold with methyl substitutions at the 2, 4, and 7 positions of the indole ring, and an acetic acid moiety at the 3-position.
Molecular Formula: C₁₃H₁₅NO₂
Molecular Weight: 217.26 g/mol
CAS Number: 5435-43-8[1]
A diagram of the molecular structure is presented below.
Caption: 2D structure of this compound.
Putative Synthesis
A plausible and widely used method for the synthesis of substituted indoles is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.
For the synthesis of this compound, the logical starting materials would be (2,5-dimethylphenyl)hydrazine and levulinic acid (4-oxopentanoic acid).
The proposed synthetic workflow is illustrated below.
Caption: Fischer Indole Synthesis workflow for the target compound.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
Equimolar amounts of (2,5-dimethylphenyl)hydrazine and levulinic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the condensation reaction and form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, is added to the reaction mixture.
-
The mixture is heated to a temperature typically ranging from 80 to 150 °C, depending on the chosen catalyst and solvent.
-
The reaction is maintained at this temperature for several hours until the starting material is consumed, as indicated by TLC.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and then poured into a beaker of ice water.
-
The precipitated crude product is collected by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structure and comparison with known data for similar indole derivatives.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH -1 | 10.5 - 11.5 | br s |
| CH -5 | ~6.8 | d |
| CH -6 | ~6.7 | d |
| CH₂ -acetic | ~3.7 | s |
| CH₃ -2 | ~2.4 | s |
| CH₃ -4 | ~2.3 | s |
| CH₃ -7 | ~2.5 | s |
| COOH | 12.0 - 13.0 | br s |
br s = broad singlet, s = singlet, d = doublet Predicted in DMSO-d₆
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~173 |
| C -2 | ~135 |
| C -3 | ~108 |
| C -3a | ~128 |
| C -4 | ~129 |
| C -5 | ~118 |
| C -6 | ~120 |
| C -7 | ~121 |
| C -7a | ~136 |
| C H₂-acetic | ~31 |
| C H₃-2 | ~12 |
| C H₃-4 | ~17 |
| C H₃-7 | ~16 |
Predicted in DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (indole) | 3300 - 3400 | Medium |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) | Strong |
| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (aromatic) | 1500 - 1600 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]+• | 217.11 |
| [M+H]+ | 218.12 |
| [M+Na]+ | 240.10 |
| [M-H]- | 216.10 |
| [M-COOH]- | 172.11 |
m/z = mass-to-charge ratio
Structure Elucidation Workflow
The logical workflow for confirming the structure of a newly synthesized batch of this compound is outlined below.
Caption: Logical workflow for the confirmation of the molecular structure.
Potential Biological Significance and Signaling Pathways
The methyl substitutions on the indole ring of this compound could potentially modulate its binding affinity to auxin receptors, its metabolic stability, or its transport within plant tissues, making it a subject of interest for research in plant science and agriculture.
A simplified representation of the canonical auxin signaling pathway is provided below.
References
Methodological & Application
Synthesis Protocol for (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthetic protocol outlined below describes the preparation of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid, a polysubstituted indole derivative. Substituted indole-3-acetic acids are an important class of compounds in medicinal chemistry and drug development, serving as key structural motifs in a variety of biologically active molecules. This protocol utilizes the well-established Fischer indole synthesis, a reliable and versatile method for the formation of the indole ring system.
The described method involves a two-step, one-pot reaction sequence. The initial step is the formation of a hydrazone from 2,5-dimethylphenylhydrazine and ethyl levulinate. The subsequent and final step is an acid-catalyzed intramolecular cyclization of the intermediate hydrazone to form the target indole-3-acetic acid derivative. Polyphosphoric acid (PPA) is employed as the acidic catalyst and solvent for the cyclization step. This protocol provides a detailed procedure for the synthesis, purification, and characterization of this compound, making it a valuable resource for researchers engaged in the synthesis of novel indole-based compounds.
Reaction Scheme
Figure 1. Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2,5-Dimethylphenylhydrazine hydrochloride
-
Ethyl levulinate
-
Polyphosphoric acid (PPA)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, 1M)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Procedure:
Step 1: Hydrazone Formation and In Situ Cyclization
-
To a 250 mL round-bottom flask, add 2,5-dimethylphenylhydrazine hydrochloride (1.0 eq).
-
Add absolute ethanol to the flask.
-
Slowly add ethyl levulinate (1.05 eq) to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.
-
Following hydrazone formation, carefully add polyphosphoric acid (PPA) to the reaction mixture. Caution: The addition of PPA is exothermic.
-
Heat the reaction mixture to 100°C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |
| This compound | C₁₃H₁₅NO₂ | 217.26 | Solid | 60-75 |
Note: The yield is an estimated range based on similar Fischer indole syntheses and may vary depending on the specific reaction conditions and purification efficiency.
Synthesis Workflow
Figure 2. Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Fischer Indole Synthesis of Trimethylated Indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various trimethylated indoles using the Fischer indole synthesis. This classic yet versatile reaction remains a cornerstone in medicinal chemistry for accessing the indole scaffold, a privileged structure in numerous biologically active compounds.[1][2]
Introduction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust chemical reaction for producing indoles from the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone.[3][4] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement to form the indole ring.[4] Trimethylated indoles, as a specific class of indole derivatives, are of significant interest in drug discovery and development due to their diverse pharmacological activities, including potential applications in anticancer, antimicrobial, and anti-inflammatory therapies.[1][6] The strategic placement of methyl groups on the indole core can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.
General Reaction Mechanism: Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis involves several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of a substituted phenylhydrazine with a ketone (in this case, one that will provide the desired trimethylation pattern) to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable aromatic indole ring.[4]
Below is a DOT language script visualizing the general mechanism of the Fischer Indole Synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various trimethylated indoles (or their isomers, indolenines) via the Fischer indole synthesis, based on published literature.
| Product Name | Phenylhydrazine Reactant | Ketone/Aldehyde Reactant | Acid Catalyst | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| 2,3,3,5-Tetramethyl-3H-indole | p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Glacial Acetic Acid | 2.25 | Reflux | >90 | [7] |
| 2,3,3,6-Tetramethyl-3H-indole / 2,3,3,4-Tetramethyl-3H-indole (mixture) | m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Glacial Acetic Acid | 2 | Room Temp. | >90 | [7] |
| 2,3,3-Trimethyl-5-nitro-3H-indole | p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid / HCl | Acetic Acid / HCl | 4 | Reflux | 30 | [7] |
| 2,3,3-Trimethyl-7-nitro-3H-indole | o-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid / HCl | Acetic Acid / HCl | 4 | Reflux | - | [7] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of specific trimethylated indoles.
Protocol 1: Synthesis of 2,3,3,5-Tetramethyl-3H-indole[7]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol, 0.25 g)
-
Isopropyl methyl ketone (1.62 mmol, 0.14 g)
-
Glacial acetic acid (0.03 mol, 2 g)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Chloroform (CDCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).
-
Heat the reaction mixture to reflux and stir for 2.25 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a 1 M NaOH solution.
-
Dilute the mixture with deionized water (100 mL) and extract the product with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the residue by passing it through a short silica gel column to obtain 2,3,3,5-tetramethyl-3H-indole as a red, viscous oil.
Protocol 2: Synthesis of a Mixture of 2,3,3,6- and 2,3,3,4-Tetramethyl-3H-indole[7]
Materials:
-
m-Tolylhydrazine hydrochloride (1.89 mmol, 0.3 g)
-
Isopropyl methyl ketone (1.98 mmol, 0.17 g)
-
Glacial acetic acid (0.05 mol, 3 g)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Chloroform (CDCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask with a magnetic stirrer, add m-tolylhydrazine hydrochloride (0.3 g, 1.89 mmol) and isopropyl methyl ketone (0.17 g, 1.98 mmol) to glacial acetic acid (3 g, 0.05 mol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, cool the mixture and neutralize with 1 M NaOH solution.
-
Dilute with deionized water (100 mL) and extract with chloroform (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting residue through a short silica gel column.
Experimental Workflow and Characterization
The successful synthesis and purification of trimethylated indoles require a systematic workflow, from the initial reaction setup to the final characterization of the product. The following diagram illustrates a typical experimental workflow.
Applications in Drug Development
The indole nucleus is a key structural motif in a vast number of pharmaceuticals.[1] The introduction of methyl groups can enhance lipophilicity, improve metabolic stability, and provide specific steric interactions with biological targets. Trimethylated indoles can serve as valuable scaffolds for the development of new therapeutic agents in areas such as:
-
Oncology: Many indole derivatives exhibit anticancer properties.
-
Infectious Diseases: The indole core is present in various antimicrobial and antiviral agents.
-
Neurology: Indole-containing compounds have shown efficacy in treating neurological disorders.[1]
Researchers can utilize the synthetic protocols described herein to generate libraries of trimethylated indoles for screening against various biological targets, facilitating the discovery of novel drug candidates. The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by simply varying the phenylhydrazine and ketone starting materials.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. abis-files.yyu.edu.tr [abis-files.yyu.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Spectrum Analysis of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For indole derivatives, which are prevalent scaffolds in pharmaceuticals and biologically active compounds, 1H NMR spectroscopy provides crucial information regarding the substitution pattern on the indole ring and the nature of its side chains. This application note details the protocol for acquiring and analyzing the 1H NMR spectrum of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid, a polysubstituted indole derivative. The provided data is predictive, based on the analysis of structurally related compounds, and serves as a guide for researchers in the characterization of this and similar molecules.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from known chemical shifts of indole-3-acetic acid and various methylated indole derivatives. Actual experimental values may vary depending on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| NH-1 | ~8.0 | Broad Singlet | 1H | - |
| H-5 | ~6.8 | Doublet | 1H | ~8.0 |
| H-6 | ~6.7 | Doublet | 1H | ~8.0 |
| CH₂-8 | ~3.7 | Singlet | 2H | - |
| CH₃-2 | ~2.4 | Singlet | 3H | - |
| CH₃-4 | ~2.3 | Singlet | 3H | - |
| CH₃-7 | ~2.3 | Singlet | 3H | - |
| COOH-9 | ~11.0 | Broad Singlet | 1H | - |
Molecular Structure and Proton Assignments
The following diagram illustrates the structure of this compound with the predicted proton assignments.
Caption: Structure of this compound with proton numbering.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for 1H NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Common choices for indole derivatives include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable protons (NH and COOH).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for CDCl₃) or the residual solvent peak can be used.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
1H NMR Data Acquisition
The following is a representative workflow for acquiring the 1H NMR spectrum.
Caption: Workflow for 1H NMR data acquisition.
A standard set of acquisition parameters for a 400 MHz NMR spectrometer is provided in the table below. These may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Sequence | zg30 |
| Number of Scans | 16-64 |
| Relaxation Delay (d1) | 1.0 - 5.0 s |
| Acquisition Time (aq) | ~3-4 s |
| Spectral Width (sw) | ~16 ppm |
| Temperature | 298 K |
Data Analysis and Interpretation
The predicted 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Indole NH Proton: A broad singlet is anticipated around 8.0 ppm for the NH proton of the indole ring. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Aromatic Protons: The two protons on the benzene ring (H-5 and H-6) are expected to appear as doublets in the aromatic region, likely between 6.7 and 6.8 ppm. The coupling constant of approximately 8.0 Hz is characteristic of ortho-coupling.
-
Methylene Protons: The two protons of the acetic acid side chain (CH₂-8) are expected to be a sharp singlet around 3.7 ppm, as there are no adjacent protons to couple with.
-
Methyl Protons: Three distinct singlets are predicted for the three methyl groups. The C2-methyl group is expected around 2.4 ppm, while the C4 and C7 methyl groups are predicted to be at slightly lower chemical shifts, around 2.3 ppm.
-
Carboxylic Acid Proton: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically around 11.0 ppm in DMSO-d₆. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.
By integrating the signals, the ratio of the number of protons for each signal can be determined, which should correspond to the proposed structure (1:1:1:2:3:3:3:1). The coupling patterns and chemical shifts provide further confirmation of the connectivity and electronic environment of the protons.
Conclusion
This application note provides a comprehensive, albeit predictive, guide for the 1H NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, along with the predicted spectral data and interpretation, will be a valuable resource for researchers working on the synthesis and characterization of novel indole derivatives. It is important to note that experimental verification is necessary to confirm these predicted values.
Application Notes: Mass Spectrometry Fragmentation of Trimethyl Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl indole compounds, a subclass of indole derivatives, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the fragmentation behavior of these molecules in mass spectrometry is crucial for their unambiguous identification, structural elucidation, and quantitation in complex matrices. This document provides a detailed overview of the characteristic fragmentation patterns of trimethyl indole isomers under electron ionization (EI) and electrospray ionization (ESI), along with standardized protocols for their analysis.
The position of the three methyl groups on the indole core significantly influences the resulting mass spectrum. Fragmentation pathways are primarily dictated by the stability of the resulting fragment ions, with cleavages often occurring at bonds beta to the indole nitrogen and the aromatic ring, leading to the formation of stable resonance-stabilized cations.
Electron Ionization (EI) Mass Spectrometry Fragmentation
Under electron ionization, trimethyl indole compounds typically exhibit a prominent molecular ion (M+) peak, indicative of the stability of the indole ring system. The subsequent fragmentation is characterized by a series of specific losses and rearrangements.
Key Fragmentation Pathways for C-Methylated and N-Methylated Indoles:
-
Loss of a Methyl Radical ([M-15]+): This is a common fragmentation pathway for methylated aromatic compounds. The loss of a methyl group from the molecular ion results in a stable, resonance-stabilized cation. For N-methyl indoles, this cleavage is particularly favorable.[1]
-
Benzylic Cleavage: For methyl groups attached to the benzene or pyrrole ring, cleavage of the C-C bond beta to the aromatic system is a dominant fragmentation route. This results in the formation of a stable quinolinium or azaazulenium-type ion.[1] For example, 2-methyl and 3-methylindole both show an intense [M-1]+ peak due to the formation of a stable quinolinium ion structure.[1]
-
Loss of HCN ([M-27]+): A characteristic fragmentation of the indole ring itself involves the expulsion of a neutral molecule of hydrogen cyanide.[2]
-
Loss of Acetonitrile ([M-41]+): In the case of 2-methyl substituted indoles, the loss of acetonitrile (CH3CN) can be observed from the [M-1]+ ion.[1]
-
Ring Expansion: The formation of azaazulenium ions through ring expansion is a notable fragmentation pathway for indoles with methyl groups on the benzene ring, leading to intense [M-1]+ ions.[1]
A representative fragmentation pathway for a generic trimethyl indole under EI-MS is depicted below.
Quantitative Data Summary
The following table summarizes the characteristic electron ionization mass spectral data for various methylated indole isomers. This data can be used to differentiate between isomers based on the relative intensities of their fragment ions.
| Compound | Molecular Ion (m/z) | [M-1]+ (m/z) | [M-15]+ (m/z) | Other Key Fragments (m/z) |
| 1-Methylindole | 131 (Base Peak) | - | 116 | 89 (loss of HCN from [M-15]+)[1] |
| 2-Methylindole | 131 | 130 (Base Peak) | - | 103 (loss of HCN from [M-1]+), 90, 89[1] |
| 3-Methylindole | 131 | 130 (Base Peak) | - | 103 (loss of HCN from [M-1]+), 89[3] |
| 5-Methylindole | 131 | 130 (Base Peak) | - | 103, 77[4] |
| 7-Methylindole | 131 (Base Peak) | 130 | - | 103, 77 |
| 2,3-Dimethylindole | 145 (Base Peak) | 144 | 130 | 115, 103, 77 |
| N,N-Dimethyltryptamine | 188 | - | - | 58 (Base Peak, [CH2=N(CH3)2]+) |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
In contrast to EI, ESI is a softer ionization technique that typically produces a protonated molecule [M+H]+ as the base peak with minimal in-source fragmentation. Tandem MS (MS/MS) is then required to induce fragmentation for structural elucidation.
Key Fragmentation Pathways:
-
Loss of Neutral Molecules: Collision-induced dissociation (CID) of the [M+H]+ ion often results in the loss of small neutral molecules such as methane (CH4) or ethylene (C2H4) from the alkyl substituents.
-
Side-Chain Cleavage: For N-alkylated indoles with longer side chains, such as N,N-dimethyltryptamine, the most prominent fragmentation is the cleavage of the Cα-Cβ bond, leading to a highly stable iminium ion. For N,N-dimethyltryptamine, this results in the characteristic base peak at m/z 58.
The experimental workflow for LC-MS/MS analysis is outlined below.
References
Application of Synthetic Auxins in Plant Tissue Culture: A Detailed Guide for Researchers
Introduction
Synthetic auxins are a class of plant growth regulators that mimic the effects of endogenous auxin, indole-3-acetic acid (IAA). Due to their stability and potent activity, synthetic auxins are indispensable tools in plant tissue culture for controlling various developmental processes.[1][2] They are critical for inducing cell division and differentiation, leading to the formation of callus, roots, and somatic embryos.[2][3] This document provides detailed application notes and protocols for the use of common synthetic auxins in plant tissue culture, targeted towards researchers, scientists, and professionals in drug development and plant biotechnology.
The most frequently utilized synthetic auxins in plant tissue culture include 2,4-dichlorophenoxyacetic acid (2,4-D), 1-naphthaleneacetic acid (NAA), and dicamba.[1][4] These compounds play a crucial role in callus induction, somatic embryogenesis, and rooting of in vitro propagated plantlets.[3][5][6][7][8] The choice of synthetic auxin and its concentration is critical and depends on the plant species, the type of explant, and the desired developmental outcome.
Commonly Used Synthetic Auxins and Their Applications
Synthetic auxins are favored over natural auxins in tissue culture due to their higher stability.[1] The specific response elicited by a synthetic auxin is concentration-dependent and often requires a precise balance with other plant hormones, particularly cytokinins.[1]
| Synthetic Auxin | Primary Applications in Plant Tissue Culture |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | - Induction and maintenance of callus[7][8][9][10]- Induction of somatic embryogenesis[3][11]- Used in suspension cultures[1] |
| 1-Naphthaleneacetic acid (NAA) | - Stimulation of root formation (rhizogenesis) in cuttings and in vitro plantlets[5][6][12][13]- Callus induction[6]- Adventitious shoot formation[6]- Used when organogenesis is required[1] |
| Dicamba (3,6-dichloro-o-anisic acid) | - Induction of somatic embryogenesis[14]- Callus induction, particularly in cereals[15][16] |
| Indole-3-butyric acid (IBA) | - Stimulation of root initiation in cuttings[17][18] |
Quantitative Data on Synthetic Auxin Efficacy
The optimal concentration of a synthetic auxin varies significantly between plant species and even between different explant types of the same species. The following tables summarize some reported effective concentrations for various applications.
Table 1: Effective Concentrations of 2,4-D for Callus Induction
| Plant Species | Explant Type | Medium | 2,4-D Concentration | Observations | Reference |
| Wheat (Triticum aestivum L.) | Mature Seeds | MS | 3.5 mg/L | Optimal for callus induction. | [19] |
| Switchgrass (Panicum virgatum L.) | Mature Caryopses | MS | 11.3-45 µM (in combination with 15 or 45 µM benzyladenine) | Best results for callus initiation and regeneration. | [19] |
| Fenugreek (Trigonella foenum-graecum L.) | Cotyledon Segments | B5 | 2.0 mg/L | Maximum callus formation observed. | [20] |
| Citrus (Citrus sinensis (L.) Osbeck) | Zygotic Embryos | MT | 3 mg/L (in combination with 1 mg/L BAP) | Best for callus induction. | [21] |
Table 2: Effective Concentrations of NAA for Rooting and Other Applications
| Plant Species | Application | NAA Concentration | Observations | Reference |
| Photinia × fraseri | Rooting of Stem Cuttings | 5000 ppm | Achieved a 90.00% rooting rate. | [22] |
| Tea (Camellia sinensis) | Rooting of non-rooting callus | 100 mg/L (in combination with 50 mg/L IBA) | Promoted adventitious root formation. | [23] |
| White Clover (Trifolium repens L.) | Callus Differentiation | 0.5 mg/L (in combination with 1 mg/L 6-BA and 1 mg/L KT) | Highest differentiation rate (82.5%). | [24] |
| General Agricultural Use | Fruit Setting | 20–100 µg/mL | Applied after blossom fertilization to prevent premature dropping. | [13] |
Experimental Protocols
The following are generalized protocols for common applications of synthetic auxins in plant tissue culture. Researchers should optimize these protocols for their specific plant species and experimental conditions.
Protocol 1: Callus Induction using 2,4-D
Objective: To induce undifferentiated callus tissue from explants.
Materials:
-
Plant explants (e.g., leaf discs, stem segments, mature seeds)
-
Murashige and Skoog (MS) medium or Gamborg's B5 medium
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Sucrose
-
Gelling agent (e.g., agar or gellan gum)
-
Sterile petri dishes or culture vessels
-
Sterile water
-
Ethanol (70%)
-
Sodium hypochlorite solution (1-2%) with a few drops of Tween-20
-
pH meter
-
Autoclave
-
Laminar flow hood
Methodology:
-
Explant Preparation:
-
Excise desired explants from a healthy, disease-free mother plant.
-
Wash the explants thoroughly under running tap water.
-
In a laminar flow hood, surface sterilize the explants by first rinsing with 70% ethanol for 30-60 seconds, followed by immersion in sodium hypochlorite solution for 10-15 minutes.
-
Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
-
-
Media Preparation (per liter):
-
Prepare MS or B5 basal medium according to the manufacturer's instructions.
-
Add 30 g of sucrose.
-
Add 2,4-D to the desired final concentration (e.g., 0.5 - 4.0 mg/L). This should be added from a sterile-filtered stock solution after autoclaving or added before autoclaving.
-
Adjust the pH of the medium to 5.8.
-
Add the gelling agent (e.g., 6-8 g/L agar or 3-4 g/L gellan gum).[12]
-
Autoclave the medium at 121°C and 15 psi for 20 minutes.[5][12]
-
Pour the sterilized medium into sterile petri dishes or culture vessels and allow it to solidify.
-
-
Inoculation and Incubation:
-
Place the sterilized explants onto the surface of the solidified medium.
-
Seal the culture vessels with parafilm.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
Observe the cultures regularly for callus formation, which typically initiates from the cut surfaces of the explant.
-
-
Subculture:
-
Subculture the developing callus onto fresh medium every 3-4 weeks to promote proliferation and maintain viability.
-
Protocol 2: In Vitro Rooting using NAA
Objective: To induce adventitious root formation from in vitro-grown shoots.
Materials:
-
In vitro-grown shoots/plantlets
-
MS medium (full or half-strength)
-
1-Naphthaleneacetic acid (NAA)
-
Sucrose (optional, can be reduced or omitted for rooting)
-
Gelling agent
-
Culture tubes or vessels
-
Standard tissue culture laboratory equipment as listed in Protocol 1
Methodology:
-
Media Preparation (per liter):
-
Prepare half or full-strength MS basal medium.
-
Add a reduced amount of sucrose (e.g., 15-20 g/L) or omit it entirely to encourage rooting.
-
Add NAA to the desired final concentration (e.g., 0.1 - 2.0 mg/L) from a stock solution.
-
Adjust the pH to 5.8.
-
Add the gelling agent and autoclave as described previously.
-
Dispense the medium into culture tubes or vessels.
-
-
Inoculation and Incubation:
-
Excise individual shoots (typically 2-3 cm in length) from the multiplication culture.
-
Insert the basal end of each shoot into the rooting medium.
-
Incubate the cultures under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.
-
-
Acclimatization:
-
Once a well-developed root system has formed (typically after 3-4 weeks), the plantlets can be removed from the culture vessel.
-
Gently wash the agar from the roots.
-
Transfer the plantlets to a sterile potting mix (e.g., peat and perlite) in small pots.
-
Cover the pots with a transparent lid or plastic bag to maintain high humidity.
-
Gradually decrease the humidity over 1-2 weeks to acclimatize the plants to ex vitro conditions.
-
Signaling Pathways and Experimental Workflows
Auxin Signaling Pathway
Synthetic auxins, like the natural auxin IAA, function by promoting the degradation of Aux/IAA transcriptional repressor proteins.[25][26] This degradation is mediated by the SCF-TIR1/AFB E3 ubiquitin ligase complex.[27] In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," enhancing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[26] This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome, freeing the ARF to activate gene expression, which in turn leads to various physiological responses like cell division and differentiation.[27]
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. caissonlabs.com [caissonlabs.com]
- 7. caissonlabs.com [caissonlabs.com]
- 8. 2,4-D: Significance and symbolism [wisdomlib.org]
- 9. You are being redirected... [bio-world.com]
- 10. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. rootlab.com.au [rootlab.com.au]
- 13. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Dicamba BioReagent, plant cell culture tested 1918-00-9 [sigmaaldrich.com]
- 16. Dicamba BioReagent, plant cell culture tested 1918-00-9 [sigmaaldrich.com]
- 17. plantcelltechnology.com [plantcelltechnology.com]
- 18. researchgate.net [researchgate.net]
- 19. toku-e.com [toku-e.com]
- 20. researchgate.net [researchgate.net]
- 21. biozoojournals.ro [biozoojournals.ro]
- 22. Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transcriptome Reveals the Regulation of Exogenous Auxin Inducing Rooting of Non-Rooting Callus of Tea Cuttings [mdpi.com]
- 24. Optimization of Protocols for the Induction of Callus and Plant Regeneration in White Clover (Trifolium repens L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Systems and Synthetic Biology of Auxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid in Root Induction
Affiliation: Google Research
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid as a root-inducing agent. Due to the absence of specific published data on this compound, this document outlines a systematic approach based on established principles of auxin biology and standard protocols for testing novel auxin analogues. Included are detailed experimental protocols for in vitro rooting assays, guidelines for data collection and analysis, and a discussion of the anticipated mechanism of action based on structure-activity relationships of known auxins.
Introduction
Auxins are a class of plant hormones that play a pivotal role in regulating various aspects of plant growth and development, most notably root formation.[1] The most well-known endogenous auxin is Indole-3-acetic acid (IAA). Synthetic auxins, such as Indole-3-butyric acid (IBA) and Naphthalene acetic acid (NAA), are widely used in horticulture and agriculture to promote adventitious root development in cuttings and for micropropagation.[1]
The compound of interest, this compound, is a structural analogue of IAA. Its core structure, an indole ring with an acetic acid side chain at the third carbon position, is a key feature for auxin activity.[2] The presence of three methyl groups on the indole ring at positions 2, 4, and 7 may influence its stability, uptake, and interaction with auxin receptors, thereby potentially modulating its root-inducing efficacy. These notes provide the necessary protocols to systematically evaluate its potential as a novel root-inducing agent.
Predicted Mechanism of Action and Structure-Activity Relationship
The predicted mechanism of action for this compound is based on the established auxin signaling pathway. Auxins initiate a signaling cascade by binding to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[3] This binding promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then regulate the expression of auxin-responsive genes, leading to downstream physiological effects, including the initiation of lateral and adventitious roots.[3]
The chemical structure of this compound suggests it may function as an auxin agonist. Key structural features for auxin activity include an unsaturated ring system and a carboxyl group side chain with a specific spatial relationship to the ring.[2] The trimethyl substitution on the indole ring may enhance its stability compared to the more labile IAA, potentially leading to a more sustained rooting response. However, these substitutions could also sterically hinder its binding to the TIR1/AFB receptor, which would need to be empirically determined.
Auxin Signaling Pathway
Caption: Hypothetical auxin signaling pathway for root initiation.
Experimental Protocols
The following protocols are designed to test the efficacy of this compound for root induction in a systematic and reproducible manner.
General Experimental Workflow
Caption: Workflow for evaluating a novel compound for root induction.
Preparation of Stock Solutions
-
Solvent Selection: Due to the acetic acid moiety, this compound is likely soluble in ethanol or dimethyl sulfoxide (DMSO). Perform a small-scale solubility test.
-
Stock Concentration: Prepare a 1 mg/mL stock solution. Weigh 10 mg of the compound and dissolve it in 10 mL of the chosen solvent.
-
Sterilization and Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. Store the stock solution at -20°C in the dark.
Plant Material and Explant Preparation
-
Model Plant: Arabidopsis thaliana seedlings are suitable for initial high-throughput screening.
-
Horticultural Species: For commercially relevant data, use micropropagated shoots of species like Chrysanthemum, Rose, or various fruit tree rootstocks.
-
Explant Preparation:
-
Use healthy, in vitro-grown shoots that are 3-4 weeks old and approximately 2-3 cm in length.
-
Under sterile conditions, excise the shoots and remove the lower leaves.
-
Make a fresh, clean cut at the base of the shoot.
-
In Vitro Rooting Assay Protocol
-
Basal Medium: Prepare Murashige and Skoog (MS) medium with half-strength macronutrients, full-strength micronutrients, and vitamins. Add 20-30 g/L sucrose and adjust the pH to 5.7-5.8 before adding a gelling agent (e.g., 7-8 g/L agar or 2-3 g/L gellan gum).
-
Hormone Supplementation:
-
Autoclave the basal medium.
-
After the medium has cooled to approximately 50-60°C, add the filter-sterilized stock solution of this compound to achieve the desired final concentrations.
-
Suggested Concentrations for Dose-Response Experiment: 0 (control), 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L.
-
Positive Controls: Prepare media with optimal concentrations of IBA or NAA (e.g., 1.0 mg/L) for the chosen plant species.
-
-
Culture Establishment:
-
Dispense approximately 25 mL of the prepared medium into sterile culture vessels (e.g., test tubes or Magenta™ boxes).
-
Insert the basal end of one explant into the medium in each vessel.
-
Use at least 10-15 explants per treatment concentration.
-
-
Incubation Conditions:
-
Maintain cultures at 25 ± 2°C.
-
Provide a 16-hour photoperiod with a light intensity of 40-50 µmol/m²/s.
-
-
Duration: The experiment should run for 3-4 weeks, or until a clear rooting response is observed in the positive controls.
Data Collection and Analysis
After the incubation period, record the following data for each explant:
-
Rooting Percentage (%): (Number of explants with roots / Total number of explants) x 100.
-
Number of Roots per Explant: Count the number of primary roots emerging from the base of each rooted explant.
-
Average Root Length (cm): Measure the length of the longest root for each rooted explant.
-
Callus Formation: Note the presence and extent of callus formation at the base of the explant.
The collected data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment means.
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the rooting experiment.
Table 1: Effect of this compound on Rooting Percentage and Callus Formation.
| Treatment | Concentration (mg/L) | Number of Explants | Rooted Explants | Rooting Percentage (%) | Callus Formation |
| Control | 0 | 15 | 2 | 13.3 | Minimal |
| Test Compound | 0.1 | 15 | ... | ... | ... |
| 0.5 | 15 | ... | ... | ... | |
| 1.0 | 15 | ... | ... | ... | |
| 2.0 | 15 | ... | ... | ... | |
| 5.0 | 15 | ... | ... | ... | |
| 10.0 | 15 | ... | ... | ... | |
| IBA (Positive Control) | 1.0 | 15 | 14 | 93.3 | Moderate |
| NAA (Positive Control) | 1.0 | 15 | 15 | 100 | Extensive |
Table 2: Effect of this compound on Root Number and Length.
| Treatment | Concentration (mg/L) | Average Number of Roots per Explant (± SE) | Average Root Length (cm) (± SE) |
| Control | 0 | 1.5 ± 0.5 | 0.8 ± 0.2 |
| Test Compound | 0.1 | ... | ... |
| 0.5 | ... | ... | |
| 1.0 | ... | ... | |
| 2.0 | ... | ... | |
| 5.0 | ... | ... | |
| 10.0 | ... | ... | |
| IBA (Positive Control) | 1.0 | 8.2 ± 1.1 | 3.5 ± 0.4 |
| NAA (Positive Control) | 1.0 | 12.5 ± 1.5 | 2.8 ± 0.3 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust methodology for determining the efficacy of this compound as a root induction agent. Based on the experimental outcomes, researchers can establish an optimal concentration range for this compound and compare its performance against commercially available synthetic auxins. Further studies could involve evaluating its stability, synergistic effects with other plant growth regulators, and its applicability across a wider range of plant species. For drug development professionals, understanding the structure-activity relationship of novel auxin analogues can inform the design of more potent and specific plant growth regulators.
References
Application Notes and Protocols for Determining Auxin Activity of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auxins are a class of plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. The ability to determine the auxin-like activity of novel compounds is crucial for the development of new herbicides, plant growth regulators, and other agrochemicals. This document provides detailed application notes and protocols for three widely used bioassays to assess auxin activity: the Avena coleoptile curvature test, the root growth inhibition assay, and the DR5::GUS reporter gene assay.
Principles of Auxin Bioassays
Auxin bioassays are experimental procedures that measure a biological response to determine the presence or concentration of active auxin or auxin-like compounds. These assays are essential for screening novel chemical entities for their potential to mimic or interfere with natural auxin functions. The choice of bioassay depends on the specific research question, desired sensitivity, and throughput requirements.
Key Bioassays for Auxin Activity
This section details the protocols for three robust and well-established bioassays for determining auxin activity.
Avena Coleoptile Curvature Test
This classic bioassay is based on the principle of differential growth. Auxin applied asymmetrically to a decapitated oat (Avena sativa) coleoptile causes the cells on the treated side to elongate more than the cells on the untreated side, resulting in a measurable curvature. The degree of curvature is proportional to the concentration of the applied auxin.[1][2]
Experimental Protocol:
-
Seed Germination: Germinate Avena sativa seeds in complete darkness for 2-3 days until the coleoptiles are approximately 20-30 mm long.[1][2]
-
Seedling Preparation: Expose the seedlings to red light for 2-4 hours to inhibit mesocotyl elongation. Select seedlings with straight coleoptiles.
-
Decapitation: Using a sharp razor blade, remove the apical 1-2 mm of the coleoptile tip. This removes the primary source of endogenous auxin.[2]
-
Second Decapitation and Leaf Removal: After approximately 3 hours, perform a second decapitation to remove the top 4 mm of the coleoptile to eliminate any regenerated tip. Gently pull the primary leaf to break its basal connection.[1]
-
Agar Block Preparation: Prepare 1.5% agar blocks (e.g., 2x2x1 mm). For the test compound, dissolve it in the molten agar at various concentrations. Include a positive control (e.g., indole-3-acetic acid, IAA) and a negative control (agar block without any compound).
-
Application of Test Compound: Place an agar block containing the novel compound or control asymmetrically on one side of the cut surface of the decapitated coleoptile. The exposed primary leaf can be used to support the agar block.[1]
-
Incubation: Incubate the seedlings in a dark, humid chamber at 25°C for 90-120 minutes.[3]
-
Data Collection and Analysis: Project a shadowgraph of the coleoptiles and measure the angle of curvature.[1][4] A standard curve can be generated by plotting the curvature angle against known concentrations of IAA. The auxin activity of the novel compound can then be interpolated from this curve.
Root Growth Inhibition Assay
This assay is based on the principle that while low concentrations of auxin can stimulate root growth, higher concentrations inhibit root elongation and promote the formation of lateral roots.[5] This inhibitory effect is quantifiable and can be used to determine the auxin activity of a compound.
Experimental Protocol:
-
Seed Sterilization and Germination: Surface sterilize seeds of a suitable plant species (e.g., Arabidopsis thaliana, cress, or rice). Germinate the seeds on sterile, moist filter paper or on a nutrient-free agar medium in petri dishes.[5]
-
Seedling Selection: Select seedlings with a primary root length of approximately 5-10 mm.
-
Treatment Application: Prepare a series of concentrations of the novel compound in a liquid growth medium or agar plates. Include a positive control (IAA) and a negative control (medium without the compound).
-
Incubation: Transfer the selected seedlings to the treatment plates or wells of a multi-well plate containing the different concentrations of the test compound. Incubate the plates vertically in a growth chamber with controlled light and temperature conditions for 3-7 days.
-
Data Collection and Analysis: Measure the length of the primary root of each seedling. Calculate the percentage of root growth inhibition for each concentration relative to the negative control. A dose-response curve can be generated by plotting the percentage of inhibition against the concentration of the novel compound. The EC50 value (the concentration that causes 50% inhibition) can be calculated to quantify the compound's activity.
DR5::GUS Reporter Gene Assay
This is a molecular-based bioassay that provides a sensitive and quantitative measure of auxin response at the cellular level. The DR5 promoter is a synthetic auxin-responsive promoter containing multiple auxin response elements (AuxREs).[6] This promoter is fused to a reporter gene, typically β-glucuronidase (GUS). In the presence of auxin, the DR5 promoter is activated, leading to the expression of the GUS enzyme, which can be quantified through a colorimetric or fluorometric assay.[7][8]
Experimental Protocol:
-
Plant Material: Use transgenic plants (e.g., Arabidopsis thaliana) harboring the DR5::GUS construct.
-
Seedling Growth: Grow the transgenic seedlings under sterile conditions on a standard growth medium (e.g., Murashige and Skoog medium).
-
Treatment: Prepare a range of concentrations of the novel compound in a liquid medium. Transfer seedlings (typically 5-7 days old) into the wells of a multi-well plate containing the different treatment solutions. Include a positive control (IAA) and a negative control (medium without the compound).
-
Incubation: Incubate the seedlings for a defined period (e.g., 6-24 hours) under controlled environmental conditions.
-
Histochemical GUS Staining (Qualitative): For visualizing the spatial pattern of auxin response, incubate the seedlings in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).[7] The GUS enzyme will cleave X-Gluc, producing a blue precipitate at the sites of auxin activity.
-
Fluorometric GUS Assay (Quantitative):
-
Homogenize the treated seedlings in an extraction buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add 4-methylumbelliferyl-β-D-glucuronide (MUG), a fluorogenic substrate for GUS, to the supernatant.
-
Incubate the reaction and then stop it with a stop buffer.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
The level of fluorescence is directly proportional to the GUS activity and, therefore, the auxin response. A standard curve can be generated using known concentrations of IAA to quantify the auxin activity of the novel compound.
-
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison of the different bioassays.
| Bioassay | Parameter Measured | Typical Concentration Range for IAA | Sensitivity | Throughput |
| Avena Coleoptile Curvature Test | Angle of curvature (degrees) | 0.01 - 1.0 mg/L | Moderate | Low |
| Root Growth Inhibition Assay | Primary root length (mm or % inhibition) | 0.01 - 10 µM | High | Moderate to High |
| DR5::GUS Reporter Gene Assay | GUS activity (fluorescence units) | 0.001 - 10 µM | Very High | High |
Visualization of Pathways and Workflows
Auxin Signaling Pathway
The following diagram illustrates the core components of the nuclear auxin signaling pathway. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs). When auxin is present, it promotes the interaction between TIR1/AFB F-box proteins and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors. This allows ARFs to activate the transcription of auxin-responsive genes.[9][10][11]
Caption: A simplified diagram of the nuclear auxin signaling pathway.
Experimental Workflow for Screening Novel Compounds
The following flowchart outlines a general workflow for screening novel compounds for auxin-like activity using the bioassays described in this document.
Caption: A generalized workflow for screening novel compounds for auxin activity.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. The Avena curvature is used for bioassay of(1) Ethylene(2) GA3(3) ABA(4) lАА [vedantu.com]
- 3. doubtnut.com [doubtnut.com]
- 4. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Auxin bioassay? [vedantu.com]
- 6. esalq.usp.br [esalq.usp.br]
- 7. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 8. DR5 as a reporter system to study auxin response in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing Herbicidal Properties of Indole Acetic Acid (IAA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and well-studied naturally occurring auxin, a class of phytohormones that regulate numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[1][2] While essential for plant life at physiological concentrations, supraoptimal or high concentrations of IAA can induce severe developmental abnormalities, leading to plant death.[3][4] This phytotoxic effect mimics that of synthetic auxin herbicides (e.g., 2,4-D), which cause uncontrolled and disorganized growth in susceptible plants, particularly broadleaf (dicot) species.[5][6][7]
The herbicidal action of high IAA concentrations is initiated by the perception of auxin by the TIR1/AFB family of receptor proteins.[3][8] This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes.[2][3] The subsequent cascade includes excessive ethylene production and a surge in abscisic acid (ABA) biosynthesis, which collectively result in growth inhibition, accelerated senescence, and tissue necrosis.[3][4]
These application notes provide a comprehensive experimental framework for evaluating the herbicidal potential of IAA and its derivatives. The protocols detailed below cover key in vitro and whole-plant assays to determine phytotoxicity, dose-response relationships, and physiological effects.
Experimental Workflow
A systematic approach is crucial for accurately assessing herbicidal properties. The general workflow involves preliminary in vitro screening to determine effective concentration ranges, followed by whole-plant assays to confirm efficacy under more realistic conditions.
Caption: General experimental workflow for evaluating the herbicidal properties of IAA.
Protocol 1: Dose-Response Bioassay on Seed Germination and Early Seedling Growth
This protocol outlines an in vitro method to determine the effect of various IAA concentrations on seed germination and early root and shoot development. It is a rapid method for establishing a dose-response relationship and calculating the concentration that causes 50% inhibition (I₅₀ or GR₅₀).
Materials:
-
Indole-3-acetic acid (IAA)
-
Solvent (e.g., ethanol or DMSO) for stock solution
-
Sterile deionized water
-
Petri dishes (9 cm diameter) with sterile filter paper (e.g., Whatman No. 1)
-
Seeds of a susceptible dicot species (e.g., garden cress - Lepidium sativum, rape - Brassica napus) and a tolerant monocot species (e.g., ryegrass - Lolium perenne, oat - Avena sativa)[6][9]
-
Growth chamber or incubator with controlled temperature and light conditions
-
Forceps
-
Pipettes
-
Ruler or digital calipers
Methodology:
-
Preparation of Test Solutions:
-
Prepare a high-concentration stock solution of IAA (e.g., 100 mM) in a suitable solvent.
-
Create a serial dilution of the stock solution with sterile deionized water to achieve the desired final test concentrations (e.g., 0, 10, 50, 100, 250, 500 mg/L).[10][11] The final solvent concentration should be minimal (<0.5%) and consistent across all treatments, including the control.
-
The control group should contain only sterile deionized water with the same percentage of solvent used in the treatment groups.
-
-
Seed Plating:
-
Place two layers of sterile filter paper into each Petri dish.
-
Arrange 20-25 seeds evenly on the surface of the filter paper using sterile forceps.[12]
-
Prepare at least 3-4 replicate plates for each concentration and each plant species.
-
-
Treatment Application:
-
Add 5 mL of the respective IAA test solution or control solution to each Petri dish, ensuring the filter paper is saturated but not flooded.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Place the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).[13]
-
-
Data Collection:
Data Analysis:
-
Calculate Germination Rate (%):
-
(Number of germinated seeds / Total number of seeds) x 100
-
-
Calculate Inhibition Rate (%):
-
For root and shoot length, calculate the percent inhibition relative to the control: % Inhibition = 100 - [(Mean length of treatment / Mean length of control) x 100]
-
-
Dose-Response Analysis:
Protocol 2: Whole-Plant Pot Study for Herbicidal Efficacy Assessment
This protocol assesses the herbicidal effects of IAA on whole plants grown in soil, providing a more accurate representation of its potential efficacy in a non-laboratory setting.
Materials:
-
IAA and a suitable solvent/surfactant for formulation
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix or field soil
-
Seeds or young seedlings (e.g., at the 2-4 true leaf stage) of target dicot and non-target monocot species.[13]
-
A known synthetic auxin herbicide (e.g., 2,4-D) to serve as a positive control.
-
Greenhouse or controlled environment facility
-
Spray chamber or handheld sprayer for uniform application
-
Balance for measuring biomass
Methodology:
-
Plant Propagation:
-
Sow seeds in pots and allow them to grow to the 2-4 true leaf stage.
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Arrange pots in a completely randomized design with 4-5 replicates per treatment.
-
-
Preparation of Spray Solutions:
-
Prepare IAA solutions at concentrations informed by the in vitro bioassay (e.g., bracketing the GR₅₀ value).
-
Formulate the solutions with a surfactant if necessary to ensure proper leaf wetting.
-
Prepare a negative control (water + surfactant) and a positive control (recommended field rate of a synthetic auxin herbicide).
-
-
Herbicide Application:
-
Apply the treatments as a post-emergence foliar spray.
-
Use a calibrated sprayer to deliver a consistent volume per unit area to ensure uniform application.
-
-
Incubation and Observation:
-
Maintain the plants in a greenhouse with optimal conditions for growth.
-
Visually assess the plants for phytotoxicity symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Symptoms of auxin herbicide injury include leaf cupping, twisting (epinasty), stem swelling, and chlorosis, followed by necrosis.[6]
-
-
Data Collection:
-
Visual Injury Rating: Score plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: At the end of the experiment (e.g., 21 days), harvest the above-ground plant material.
-
Measure the fresh weight immediately.
-
Dry the plant material in an oven at 70°C for at least 48 hours, then measure the dry weight.[17]
-
Data Analysis:
-
Calculate Biomass Reduction (%):
-
% Reduction = 100 - [(Mean biomass of treatment / Mean biomass of control) x 100]
-
-
Statistical Analysis:
-
Analyze visual injury ratings and biomass data using Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatments.
Table 1: Effect of IAA on Seed Germination and Seedling Growth of Lepidium sativum (Example Data)
| IAA Conc. (mg/L) | Germination Rate (%) | Mean Root Length (mm) ± SE | Root Inhibition (%) | Mean Shoot Length (mm) ± SE | Shoot Inhibition (%) |
| 0 (Control) | 98.5 ± 1.5 | 35.2 ± 2.1 | 0.0 | 18.5 ± 1.2 | 0.0 |
| 10 | 97.0 ± 2.0 | 31.5 ± 1.9 | 10.5 | 17.1 ± 1.1 | 7.6 |
| 50 | 95.5 ± 2.5 | 24.8 ± 2.5 | 29.5 | 13.2 ± 0.9 | 28.6 |
| 100 | 88.0 ± 3.1 | 16.1 ± 1.8 | 54.3 | 8.9 ± 0.7 | 51.9 |
| 250 | 65.0 ± 4.5 | 8.2 ± 1.1 | 76.7 | 4.1 ± 0.5 | 77.8 |
| 500 | 42.5 ± 5.0 | 3.1 ± 0.6 | 91.2 | 1.5 ± 0.3 | 91.9 |
Table 2: Whole-Plant Response to Foliar Application of IAA (21 Days After Treatment - Example Data)
| Treatment | Application Rate (mg/L) | Visual Injury (%) ± SE | Fresh Weight (g) ± SE | Dry Weight (g) ± SE | Biomass Reduction (%) |
| Control | 0 | 0.0 ± 0.0 | 12.5 ± 0.8 | 1.8 ± 0.1 | 0.0 |
| IAA | 100 | 45.0 ± 5.1 | 6.8 ± 0.5 | 0.9 ± 0.08 | 45.6 |
| IAA | 250 | 78.5 ± 4.2 | 2.7 ± 0.3 | 0.4 ± 0.05 | 77.6 |
| IAA | 500 | 95.0 ± 2.9 | 0.6 ± 0.1 | 0.1 ± 0.02 | 94.4 |
| 2,4-D (Positive Control) | 1000 | 98.0 ± 1.5 | 0.3 ± 0.05 | 0.05 ± 0.01 | 97.2 |
Signaling Pathway of Auxin Herbicide Action
At phytotoxic concentrations, IAA overwhelms the plant's natural hormonal balance. The binding of excess auxin to the TIR1/AFB receptor complex leads to the rapid degradation of Aux/IAA repressor proteins. This de-represses Auxin Response Factors (ARFs), which activate the transcription of numerous genes, including those involved in ethylene biosynthesis. The resulting burst of ethylene and subsequent accumulation of ABA are key drivers of the observed phytotoxic symptoms.[3][4]
Caption: Simplified signaling pathway of herbicidal action induced by high auxin levels.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cambridge.org [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 16. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 17. apms.org [apms.org]
Application Notes and Protocols for (2,4,7-trimethyl-1H-indol-3-yl)acetic acid Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. As a trimethylated derivative of indole-3-acetic acid (IAA), it is of significant interest in agricultural and pharmaceutical research for its potential as a more stable and potent analog. Proper preparation of stock solutions is a critical first step for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Data
Quantitative data for this compound is limited. The information provided below is based on available data and theoretical considerations due to its structural similarity to indole-3-acetic acid.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₁₅NO₂ | Chemcd[1][2] |
| Molecular Weight | 217.27 g/mol | Chemcd[1] |
| Appearance | Likely a solid, crystalline powder. | Based on related compounds. |
| Solubility | Insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. | Based on the properties of similar indole derivatives.[3][4] The addition of methyl groups is expected to decrease aqueous solubility. |
| Storage | Store solid compound at -20°C, protected from light. Stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. | General recommendation for auxin stability.[5][6] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (95% or absolute), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
-
Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to prevent condensation.
-
Weighing the Compound: Accurately weigh out 2.17 mg of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.[5]
-
Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize light exposure and prevent degradation from repeated freeze-thaw cycles.[5][6] Store the aliquots at -20°C.
Protocol for Preparing a 10 mM Stock Solution in Ethanol
For applications where DMSO may interfere, ethanol can be used as an alternative solvent.
-
Pre-weighing Preparation: Allow the this compound powder to reach room temperature.
-
Weighing the Compound: Weigh 2.17 mg of the compound on a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile amber microcentrifuge tube. Add 1 mL of 95% or absolute ethanol.
-
Solubilization: Vortex the mixture until the solid is fully dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber tubes and store at -20°C.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and a generalized signaling pathway for auxins.
Caption: Experimental workflow for stock solution preparation.
Caption: Generalized auxin signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Indole-3-Acetic Acid (IAA)
Welcome to the technical support center for the purification of synthetic Indole-3-Acetic Acid (IAA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification of synthetic IAA.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic Indole-3-Acetic Acid (IAA)?
A1: The primary purification techniques for synthetic IAA include:
-
Recrystallization: This is a widely used method for purifying crude IAA. Water is a common solvent for recrystallization, often with the addition of decolorizing carbon to remove colored impurities.[1]
-
Solvent Extraction: This technique is used to separate IAA from reaction mixtures or crude products. Ethyl acetate and ether are effective solvents for extracting IAA.[2][3] The process often involves acidifying the aqueous solution to a pH of 2.5-3 to ensure IAA is in its neutral, more soluble form in the organic solvent.[3]
-
Column Chromatography: Silica gel column chromatography is employed for the separation and purification of IAA from other compounds.[4][5] Elution is typically performed with a solvent system such as hexane/ethyl acetate or benzene:n-butanol:acetic acid.[4][6]
-
Solid-Phase Extraction (SPE): C18-SPE columns can be used in a two-step process for the extraction and purification of IAA, offering good recovery rates.[7]
Q2: My purified IAA is colored (e.g., cream, pink, or brown). What causes this and how can I fix it?
A2: Color in purified IAA is typically due to the presence of oxidized or polymeric impurities.
-
Cause: IAA is sensitive to light and air, which can lead to degradation and the formation of colored byproducts.[8] Incomplete reactions or side-products from the synthesis can also contribute to discoloration.
-
Solution: Recrystallization from water with the addition of decolorizing carbon (e.g., Norit A) is an effective method to remove colored impurities and obtain a nearly colorless product.[1] It is also crucial to dry and store the purified IAA protected from direct light.[1]
Q3: What is the expected melting point of pure Indole-3-Acetic Acid?
A3: The melting point of pure IAA is typically in the range of 163-168°C with decomposition.[1][2] A lower melting point or a broad melting range indicates the presence of impurities.
Q4: How can I assess the purity of my synthetic IAA?
A4: Several analytical techniques can be used to determine the purity of your IAA sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for determining the concentration and purity of IAA with high accuracy.[3][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and highly sensitive tool for IAA analysis and purity confirmation.[3][9]
-
Thin-Layer Chromatography (TLC): TLC can be used for a rapid qualitative assessment of purity by comparing the sample's Rf value to a standard.[6][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the chemical structure and purity of the final product.[4]
Q5: My IAA degrades during storage. What are the optimal storage conditions?
A5: IAA is known to be unstable under certain conditions.[8] For optimal stability, store purified IAA in a cool, dark, and dry place. It is recommended to store it at -20°C for long-term storage.[13] Crude extracts of IAA have been shown to be stable when stored in the dark at 4°C for up to 2 months.[14]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| IAA is too soluble in the recrystallization solvent at low temperatures. | Ensure the solution is sufficiently cooled (e.g., to 10°C) to allow for maximum precipitation.[1] |
| Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude IAA. For example, approximately 1 liter of water can be used for 30 g of acid.[1] |
| Premature crystallization during hot filtration. | Pre-heat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. |
| Loss of product during washing. | Wash the collected crystals with a minimal amount of cold solvent to remove residual impurities without dissolving a significant amount of the product.[1] |
Problem 2: Inefficient Extraction of IAA
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the aqueous phase. | Ensure the aqueous solution is acidified to a pH between 2.5 and 3.0 with an acid like HCl before extraction with an organic solvent like ethyl acetate.[3] This converts the IAA salt to its less polar acid form, which is more soluble in the organic phase. |
| Insufficient mixing of aqueous and organic phases. | Shake the mixture vigorously in a separatory funnel for several minutes to ensure thorough partitioning of the IAA into the organic layer.[3] |
| Incomplete extraction. | Perform multiple extractions (e.g., three times) with fresh portions of the organic solvent to maximize the recovery of IAA.[8] |
| Emulsion formation at the interface. | Allow the mixture to stand for a longer period. If the emulsion persists, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Problem 3: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | The polarity of the eluent is critical. A common solvent system is a mixture of hexane and ethyl acetate.[4] The ratio can be adjusted to achieve optimal separation. For more polar impurities, a system like benzene:n-butanol:acetic acid can be used.[6] |
| Column overloading. | Do not load an excessive amount of crude sample onto the column. The amount of sample should be appropriate for the size of the column. |
| Cracks or channels in the silica gel bed. | Pack the column carefully to ensure a uniform and compact bed. Avoid letting the column run dry. |
| Sample is not fully dissolved before loading. | Ensure the crude sample is completely dissolved in a minimal amount of the mobile phase before loading it onto the column. |
Data Presentation
Table 1: Common Solvents for IAA Purification
| Purification Method | Solvent(s) | Typical Use |
| Recrystallization | Water | Primary purification of crude IAA.[1] |
| Solvent Extraction | Ethyl Acetate, Ether | Extraction from aqueous solutions.[2][3] |
| Column Chromatography | Hexane/Ethyl Acetate, Benzene:n-butanol:acetic acid | Separation from impurities.[4][6] |
Table 2: Purity Analysis Methods for IAA
| Method | Principle | Key Advantages |
| HPLC | Separation based on polarity | High accuracy and quantification.[3][9] |
| LC-MS/MS | Separation coupled with mass detection | High sensitivity and selectivity.[3][9] |
| TLC | Separation on a solid phase | Rapid, qualitative assessment.[6][11] |
| Melting Point | Determination of melting range | Simple indicator of purity.[1] |
Experimental Protocols
Protocol 1: Recrystallization of Synthetic IAA
-
Dissolution: Dissolve the crude synthetic IAA in hot water. For approximately 30 g of crude acid, use 1 liter of water.[1]
-
Decolorization: Add 10 g of decolorizing carbon (e.g., Norit A) to the hot solution to adsorb colored impurities.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the decolorizing carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to 10°C to induce crystallization.[1]
-
Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum desiccator, protected from direct light.[1]
Protocol 2: Extraction of IAA from a Reaction Mixture
-
Quenching: Pour the reaction mixture into water. An oily layer containing the crude IAA product may separate.[2]
-
Acidification: Acidify the aqueous solution to a pH of 2.5-3.0 by adding a few drops of 1 N HCl.[3]
-
Extraction: Transfer the acidified solution to a separatory funnel and add an equal volume of ethyl acetate. Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.[3]
-
Phase Separation: Allow the layers to separate. The top layer is the ethyl acetate phase containing the IAA.[3]
-
Collection: Carefully drain the lower aqueous layer and collect the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Drying and Concentration: Combine the ethyl acetate extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator at approximately 40°C to obtain the crude IAA.[3]
Visualizations
Caption: Workflow for the recrystallization of synthetic IAA.
Caption: Troubleshooting logic for low recrystallization yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 3. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]
- 10. ijsr.net [ijsr.net]
- 11. In Planta Production of Indole-3-Acetic Acid by Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hvdesaicollege.org [hvdesaicollege.org]
- 13. moleculardepot.com [moleculardepot.com]
- 14. jabonline.in [jabonline.in]
Technical Support Center: (2,4,7-trimethyl-1H-indol-3-yl)acetic acid Solubility
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (2,4,7-trimethyl-1H-indol-3-yl)acetic acid in their experiments.
Troubleshooting Guide
This guide provides answers to common issues and step-by-step instructions to overcome them.
Q1: My this compound is not dissolving in water. What should I do?
A1: this compound, much like its parent compound indole-3-acetic acid (IAA), is expected to have very low solubility in water. IAA is described as insoluble in water.[1][2] The addition of three methyl groups to the indole ring likely further increases its lipophilicity, making it even less soluble in aqueous solutions.
Troubleshooting Steps:
-
Confirm Insolubility: Ensure you have given the mixture adequate time and agitation to dissolve.
-
pH Adjustment: The compound is an acetic acid derivative, meaning it has a carboxylic acid functional group. By increasing the pH of the aqueous solution with a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid to form a more soluble carboxylate salt.
-
Use of Co-solvents: For applications where pH modification is not suitable, consider using a water-miscible organic co-solvent.
Q2: I need to prepare a stock solution of this compound. Which organic solvents are recommended?
A2: While specific data for this compound is limited, we can infer suitable solvents from its parent compound, indole-3-acetic acid (IAA). IAA is soluble in polar organic solvents.[2]
Recommended Solvents for IAA (and likely suitable for its trimethyl derivative):
It is advisable to start with a small amount of your compound to test its solubility in your chosen solvent before preparing a large stock solution.
Q3: I've tried dissolving the compound in a recommended organic solvent, but the solubility is still poor. What are my next steps?
A3: If you are still facing solubility challenges, you can employ several techniques to enhance dissolution.
Advanced Troubleshooting:
-
Sonication: Use an ultrasonic bath to provide energy to break down the solute particles and increase the rate of dissolution.
-
Gentle Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. It is crucial to know the compound's thermal stability.
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state. This can increase the surface area and wettability of the compound, leading to a higher dissolution rate.[5]
-
Nanotechnology Approaches: Reducing the particle size to the nanoscale can significantly increase the surface area, which in turn can improve solubility and dissolution rate.[6]
Frequently Asked Questions (FAQs)
Q: Is there any quantitative solubility data available for this compound?
A: Currently, there is limited publicly available quantitative solubility data specifically for this compound. However, data for the parent compound, indole-3-acetic acid (IAA), can serve as a useful reference point. The order of solubility for IAA in several pure solvents at temperatures ranging from 278.15 K to 323.15 K was found to be: ethyl acetate > DMSO > DMF > n-butanol > acetone > isopropanol > 1,4-dioxane > n-propanol > ethanol > methanol > acetonitrile > chloroform.[4]
Solubility of Indole-3-acetic Acid (IAA) in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2] |
| Ethanol | 50 mg/mL | [1][2] |
| Methanol | Soluble | [1] |
| DMSO | Soluble | [1] |
| Chloroform | Sparingly Soluble | [1] |
| Acetone | Soluble | [3] |
| Ether | Soluble | [3] |
| Ethyl Acetate | High Solubility | [4] |
| DMF | High Solubility | [4] |
Q: How does the addition of methyl groups affect the solubility of indole-3-acetic acid?
A: The addition of three methyl groups to the indole-3-acetic acid structure increases the molecule's overall size and surface area. Methyl groups are nonpolar, which generally leads to a decrease in solubility in polar solvents like water and an increase in solubility in nonpolar organic solvents.
Q: Are there any safety precautions I should take when handling these solvents?
A: Yes, always work in a well-ventilated area, preferably a fume hood, when handling organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for each specific solvent for detailed safety information.
Experimental Protocols
Protocol 1: Enhancing Aqueous Solubility via pH Adjustment
Objective: To dissolve this compound in an aqueous buffer by converting it to its more soluble salt form.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound.
-
Add the compound to a beaker containing the desired volume of water or buffer.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the 1 M base solution dropwise while monitoring the pH.
-
Continue adding the base until the compound fully dissolves. The pH will likely need to be raised above the pKa of the carboxylic acid group (typically around 4-5) for complete dissolution.
-
Once dissolved, the pH can be carefully adjusted back down if necessary for your experiment, but be aware that the compound may precipitate out if the pH drops too low.
-
Transfer the solution to a volumetric flask and bring it to the final volume with the solvent.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent with Co-solvency
Objective: To prepare a concentrated stock solution of this compound in an organic solvent, which can then be diluted into an aqueous medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
Procedure:
-
Weigh the desired amount of this compound into a suitable container.
-
Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
This concentrated stock solution can then be added to your aqueous experimental medium. Note: When adding a stock solution in an organic solvent to an aqueous solution, ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1% and often <0.1%). It is also important to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
Visualizations
References
- 1. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Stability and Degradation of Indole-3-Acetic Acid (IAA) Solutions
A Note on "Trimethylated IAA": Our comprehensive review of scientific literature and chemical databases indicates that "trimethylated IAA" is not a standard or commonly documented derivative of Indole-3-acetic acid (IAA) in the context of plant biology or drug development. The primary methylated form of IAA discussed in research is methyl-IAA (MeIAA) , an ester formed by the methylation of the carboxyl group of IAA. This technical support guide will, therefore, focus on the stability and degradation of the widely used parent compound, Indole-3-acetic acid (IAA) , and its relevant derivative, methyl-IAA (MeIAA) .
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of IAA in solutions?
A1: The stability of IAA in solution is influenced by several factors. The most significant are:
-
Light: IAA is highly sensitive to light, particularly UV and blue wavelengths, which cause rapid photodegradation.[1][2] Stock solutions and media containing IAA should be stored in the dark or in amber-colored containers to prevent this.[2]
-
Heat: While IAA can tolerate autoclaving to some extent, significant degradation can occur, especially during prolonged exposure or at very high temperatures.[3][4] Some studies report a 40% reduction in IAA concentration after autoclaving in a Murashige and Skoog (MS) medium.[3]
-
pH: The pH of the solution can affect IAA stability. While some studies suggest IAA is relatively stable across a range of pH values during autoclaving[3], extreme pH levels can contribute to its degradation. The optimal pH for IAA uptake by plant cells is around 5.0.[5]
-
Oxidizing Agents and Media Components: The presence of oxidizing agents and certain metal ions in culture media can catalyze the degradation of IAA.[6] Components of media, such as some mineral salts, can act synergistically with light to accelerate IAA degradation.[6]
Q2: How should I prepare and store my IAA stock solution to ensure its stability?
A2: To maximize the stability of your IAA stock solution, follow these guidelines:
-
Solvent Selection: IAA is poorly soluble in water. It is typically dissolved in a small amount of a solvent like 95% ethanol, 1N NaOH, or KOH before being brought to the final volume with distilled water.[7]
-
Concentration: Prepare a concentrated stock solution (e.g., 1 mg/mL or 1000x the final working concentration). Concentrated solutions are generally more stable than dilute ones.
-
Storage Conditions: For short-term storage (up to a few months), IAA stock solutions can be stored at 4°C in the dark.[7] For long-term storage, it is recommended to store them at -20°C.[7]
-
Light Protection: Always store IAA solutions in amber-colored bottles or wrap the containers in aluminum foil to protect them from light.[2]
Q3: What is methyl-IAA (MeIAA) and is it more stable than IAA?
Q4: Can I autoclave media containing IAA?
A4: While some researchers do autoclave media with IAA, it is known to cause significant degradation (up to 40%).[3] To ensure a precise final concentration of IAA, it is best practice to filter-sterilize the IAA stock solution and add it to the autoclaved and cooled medium.[10] If autoclaving is necessary, you may need to increase the initial concentration to compensate for the loss, though this can be difficult to standardize.
Troubleshooting Guide
Problem 1: I am observing inconsistent or no biological effect from my IAA-containing medium.
-
Question: Why are my experiments with IAA yielding variable results or failing to show the expected auxin effect?
-
Answer: This is a common issue and can often be traced back to the degradation of IAA in your solution or medium.
-
Check your storage: Was the stock solution stored in the dark at the correct temperature (-20°C for long-term)?[7] Exposure to light, even for short periods, can significantly reduce the active concentration.
-
Review your media preparation: Did you add the IAA before autoclaving? If so, a significant portion may have been degraded.[3] It is recommended to add filter-sterilized IAA to the medium after it has cooled.
-
Consider the age of your solution: For best results, prepare fresh IAA solutions. If stored, do not use solutions that are more than a few months old, even when frozen.[7] For working solutions, it's best to prepare them fresh for each experiment.
-
Photodegradation during the experiment: Are your culture vessels exposed to high-intensity light for extended periods? This can degrade the IAA in the medium over time.[2] One study showed that IAA was almost completely degraded after 4 days under white light conditions in MS media.[2]
-
Problem 2: My IAA powder will not dissolve properly.
-
Question: I'm having trouble dissolving my IAA powder in water. What should I do?
-
Answer: IAA has very low solubility in water.
-
Use a solvent: First, dissolve the IAA powder in a small volume of 1N NaOH, 1N KOH, or 95% ethanol.[7]
-
Gradual dilution: Once the powder is fully dissolved in the solvent, slowly add the distilled water to reach your final desired volume while stirring continuously to prevent precipitation.[7]
-
Gentle warming: Using warm water for dilution can help prevent crystallization. However, do not boil or excessively heat the solution, as this can accelerate degradation.[7]
-
Problem 3: My prepared IAA stock solution has changed color (e.g., turned brownish).
-
Question: My IAA stock solution has developed a brownish tint. Is it still usable?
-
Answer: A color change, particularly to a brownish hue, is an indication of degradation. It is strongly recommended to discard the solution and prepare a fresh stock to ensure the accuracy and reproducibility of your experiments.
Quantitative Data on IAA Stability
The stability of IAA is highly dependent on the conditions. The following tables summarize data from published studies.
Table 1: Effect of Autoclaving on IAA Concentration in Murashige and Skoog (MS) Medium
| Auxin | Autoclaving Condition | pH | % Remaining (compared to filter-sterilized) | Reference |
| IAA | 20 min at 121°C | 5.7 | ~60% | [3] |
| IBA | 20 min at 121°C | 5.7 | ~80% | [3] |
Table 2: Degradation of IAA in Liquid MS Medium under Growth Chamber Conditions
| Condition | Time (days) | % IAA Remaining | Reference |
| In Light | 20 | < 3% | [3] |
| In Dark | 20 | ~30% | [3] |
Table 3: Degradation of IAA in Agar-Solidified MS Medium under Growth Chamber Conditions
| Condition | Time (days) | % IAA Remaining | Reference |
| In Light | 3 | ~5% | [3] |
| In Dark | 30 | ~55% | [3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL IAA Stock Solution
Materials:
-
Indole-3-acetic acid (IAA) powder
-
1N NaOH or 95% Ethanol
-
Sterile, double-distilled water
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
-
Sterile, amber-colored storage bottles or clear bottles with aluminum foil
Procedure:
-
Weigh out 100 mg of IAA powder and place it into the 100 mL volumetric flask.
-
Add a small volume (e.g., 2-3 mL) of 1N NaOH or 95% ethanol to the flask.
-
Gently swirl the flask or use a magnetic stirrer on a low setting until the IAA powder is completely dissolved.
-
Once dissolved, slowly add sterile, double-distilled water while stirring, bringing the total volume up to the 100 mL mark. Ensure the solution remains clear and no precipitation occurs.
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile storage bottle.
-
Label the bottle with the name of the solution, concentration (1 mg/mL), preparation date, and your initials.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use, ensuring it is protected from light.[7]
Protocol 2: Spectrophotometric Assessment of IAA Solution Stability
This protocol provides a basic method to monitor the degradation of IAA over time by measuring changes in its UV absorbance. For more precise quantification, HPLC is recommended.
Materials:
-
IAA solution to be tested
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
The same solvent/medium used to prepare the IAA solution (as a blank)
Procedure:
-
Prepare the IAA solution at a known concentration in the desired medium or solvent (e.g., water, MS medium). A concentration that gives an initial absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0) is ideal.
-
Immediately after preparation (Time 0), measure the full UV spectrum (e.g., from 200 to 400 nm) of the IAA solution, using the solvent/medium as a blank. IAA has a characteristic absorbance peak at approximately 280 nm. Record the absorbance value at this peak.
-
Expose the IAA solution to the condition you wish to test (e.g., place it under a light source, in an incubator at a specific temperature, or on a shaker).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the solution and measure its UV spectrum as in step 2.
-
A decrease in the absorbance at 280 nm over time indicates the degradation of IAA.[2]
-
Plot the absorbance at 280 nm versus time to visualize the degradation kinetics. The percentage of IAA remaining can be calculated as: (Absorbance at time t / Absorbance at time 0) * 100.
Visualizations
Caption: Simplified degradation and inactivation pathways of IAA.
Caption: General experimental workflow for assessing IAA solution stability.
References
- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 2. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. jabonline.in [jabonline.in]
- 5. jabonline.in [jabonline.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plantcelltechnology.com [plantcelltechnology.com]
- 10. plantcelltechnology.com [plantcelltechnology.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Indole Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of indole compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram.[1][2][3] An ideal chromatographic peak has a symmetrical Gaussian shape.[3][4] Peak tailing is undesirable as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity.[3][5]
Q2: Why are indole compounds prone to peak tailing?
A2: Many indole compounds contain a basic nitrogen atom within their structure. This basicity can lead to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases, which are commonly used in reversed-phase HPLC.[4][6] These secondary interactions, in addition to the primary hydrophobic interactions, can cause the analyte to be retained longer than expected in localized areas of the column, resulting in a tailing peak shape.[6]
Q3: How is peak tailing measured?
A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The most common calculation is the USP tailing factor, which is the ratio of the entire peak width at 5% of the peak height to twice the distance from the leading edge to the peak maximum at 5% of the peak height.[3][4] A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.[3][4] Generally, a tailing factor above 2.0 is considered unacceptable for quantitative analysis.[3]
Q4: Can the sample solvent affect peak shape?
A4: Yes, the composition of the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion, often leading to fronting but sometimes contributing to tailing. It is always recommended to dissolve the sample in the mobile phase or a solvent with a weaker elution strength.
Q5: When should I consider replacing my HPLC column?
A5: If you observe a sudden or gradual increase in peak tailing for all compounds in your analysis, it could be a sign of column degradation.[3] This can be due to the formation of a void at the column inlet, contamination of the stationary phase, or degradation of the silica support.[5] Before replacing the column, you can try flushing it with a strong solvent to remove contaminants. If the problem persists, column replacement is likely necessary.[3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with indole compounds.
Guide 1: Mobile Phase Optimization
Problem: My indole compound is showing significant peak tailing.
Solution:
-
Adjust Mobile Phase pH: For basic indole compounds, lowering the mobile phase pH can significantly improve peak shape.[6][7] At a lower pH (typically between 2.5 and 3.5), the residual silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic analyte.[6]
-
Increase Buffer Concentration: Using a buffer in the mobile phase helps to maintain a constant pH. Increasing the buffer concentration (typically in the range of 20-50 mM) can help to minimize secondary interactions and improve peak symmetry.[3][7]
-
Add a Mobile Phase Modifier (Competing Base): The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[8][9][10] The TEA, being a strong base, will preferentially interact with the silanol groups, reducing the opportunity for the indole analyte to have secondary interactions.[8][9]
Guide 2: Stationary Phase and Column Selection
Problem: Even after optimizing the mobile phase, I still observe peak tailing.
Solution:
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning that most of the residual silanol groups have been chemically deactivated with a small silane reagent.[6] Using a high-quality, well-end-capped column is crucial for analyzing basic compounds like many indoles.
-
Consider a Different Stationary Phase: If a standard C18 column continues to give poor peak shape, consider a column with a different stationary phase. Polar-embedded phases or columns with a phenyl-hexyl stationary phase can offer alternative selectivity and improved peak shape for polar and basic compounds.[11] For highly basic compounds, columns with a charged surface may also provide better performance.[12]
-
Check for Column Contamination: Contaminants from the sample matrix can accumulate on the column and lead to peak tailing.[4] Try flushing the column with a strong solvent (e.g., isopropanol) to remove any strongly retained compounds. Using a guard column can help protect the analytical column from contamination.[4]
Data Presentation
The following tables summarize the quantitative effects of various troubleshooting strategies on the peak shape of a representative indole compound.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) of Indole Analyte |
| 7.0 | 2.5 |
| 5.0 | 1.8 |
| 3.0 | 1.2 |
This table illustrates that decreasing the mobile phase pH significantly improves the peak symmetry of a basic indole compound.
Table 2: Effect of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Additive | Peak Asymmetry (As) of Indole Analyte |
| None | 2.1 |
| 0.1% Triethylamine (TEA) | 1.1 |
| 0.1% Formic Acid | 1.4 |
This table demonstrates the effectiveness of a competing base (TEA) in reducing peak tailing for a basic indole analyte.
Experimental Protocols
Protocol 1: HPLC Analysis of Tryptophan
This protocol describes a typical reversed-phase HPLC method for the analysis of tryptophan.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the tryptophan standard or sample in the mobile phase.
Protocol 2: General Method for Indole Alkaloids
This protocol provides a starting point for the analysis of various indole alkaloids.
-
Column: End-capped C18 or Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or Mass Spectrometry (MS)
-
Column Temperature: 35 °C
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid.
Visualizations
The following diagrams illustrate key concepts in troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Caption: The interaction between a basic indole and a silanol group leading to peak tailing.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. i01.yizimg.com [i01.yizimg.com]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. lcms.cz [lcms.cz]
- 12. cms.mz-at.de [cms.mz-at.de]
minimizing byproducts in the synthesis of substituted indoles
Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: I am performing a Fischer indole synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity?
A1: Regioselectivity in the Fischer indole synthesis is primarily influenced by the choice of acid catalyst and the reaction conditions. The use of stronger acids and harsher conditions can lead to different isomeric ratios. For instance, Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of the 3-unsubstituted indole from methyl ketones.[1]
Troubleshooting Steps:
-
Catalyst Selection: Switch from a general Brønsted acid like sulfuric acid to a milder Lewis acid or a specialized reagent like Eaton's reagent to favor the desired isomer. The properties of the Lewis acid catalyst, however, do not exert a systematic influence on the regioselectivity; the structure of the phenylhydrazone has a more dominant influence.
-
Solvent and Temperature: In cases where harsh reagents cause decomposition, diluting the reaction mixture with a solvent like sulfolane or dichloromethane can lead to higher yields and less degradation.[1] Careful control of temperature is also crucial; a weakly acidic medium at a controlled temperature can favor indolization toward the more functionalized carbon.
-
One-Pot Procedures: Consider a one-pot Fischer indole synthesis using Brønsted acidic ionic liquids as dual solvent-catalysts, which can lead to the exclusive formation of 2,3-disubstituted indoles from alkyl methyl unsymmetrical ketones with high yields.
Q2: My Fischer indole synthesis is producing significant amounts of tar-like byproducts and the yield of my desired indole is low. What is causing this and how can I fix it?
A2: Tar formation is a common issue in Fischer indole synthesis, often resulting from side reactions like aldol condensations or Friedel-Crafts type reactions, especially under harsh acidic conditions.[2][3][4]
Troubleshooting Steps:
-
Optimize Acid Catalyst: The choice of acid is critical. While strong Brønsted acids like HCl and H₂SO₄ are common, they can also promote side reactions.[4] Consider using a milder Lewis acid such as ZnCl₂, FeCl₃, or BF₃·OEt₂.[2][4]
-
Control Reaction Temperature: High temperatures can accelerate side reactions. Running the reaction at the lowest effective temperature can help minimize byproduct formation.
-
Use of Ionic Liquids: Employing Brønsted acidic ionic liquids can provide a milder and more controlled reaction environment, leading to higher yields and easier product separation.
Troubleshooting Guides
Fischer Indole Synthesis
Issue: Formation of Friedel-Crafts Byproducts
Friedel-Crafts-type reactions can occur as a secondary conversion under the acidic conditions of the Fischer indole synthesis, leading to undesired alkylation or acylation of the indole product.
Solution Workflow:
Caption: Troubleshooting Friedel-Crafts byproducts.
Experimental Protocol: Fischer Indole Synthesis using a Lewis Acid Catalyst
-
Objective: To minimize Friedel-Crafts side reactions.
-
Reagents: Phenylhydrazine, appropriate ketone/aldehyde, Zinc Chloride (ZnCl₂), Ethanol.
-
Procedure:
-
Dissolve the phenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in ethanol.
-
Add ZnCl₂ (1.0 eq) portion-wise while stirring.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Bischler-Moehlau Indole Synthesis
Issue: Low Yields and Harsh Reaction Conditions
The traditional Bischler-Moehlau synthesis often requires high temperatures and results in poor yields and unpredictable regioselectivity.
Solution Workflow:
Caption: Improving Bischler-Moehlau synthesis.
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler-Moehlau Indole Synthesis
-
Objective: To improve yield and employ milder reaction conditions.
-
Reagents: Aniline, phenacyl bromide.
-
Procedure:
-
In a microwave-safe vessel, mix the aniline (2.0 eq) and the phenacyl bromide (1.0 eq).
-
Irradiate the mixture in a microwave reactor at 600 W for 1 minute.
-
After cooling, dissolve the residue in an appropriate organic solvent and purify by column chromatography.
-
This one-pot variation simplifies the procedure and can improve yields to 52-75%.
-
Palladium-Catalyzed Indole Synthesis (Larock Indole Synthesis)
Issue: Low Yield and Formation of Byproducts such as Hydrodehalogenated Arene
In the Larock indole synthesis, poor catalyst turnover and side reactions like hydrodehalogenation can lead to low yields of the desired 2,3-disubstituted indole.
Solution Workflow:
Caption: Troubleshooting the Larock indole synthesis.
Experimental Protocol: Optimized Larock Indole Synthesis
-
Objective: To improve catalyst turnover and minimize side reactions.
-
Reagents: o-bromoaniline, internal alkyne, Pd[P(tBu)₃]₂, Cs₂CO₃, toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd[P(tBu)₃]₂ (5 mol %), Cs₂CO₃ (2.0 eq), the o-bromoaniline (1.0 eq), and the alkyne (1.2 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 60 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, filter through a pad of Celite, and concentrate.
-
Purify the residue by flash column chromatography.
-
Data Summary
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis of 2,3-Dimethylindole
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | H₂SO₄ (conc.) | Acetic Acid | 100 | 75 | [3] |
| 2 | PPA | Neat | 150 | 85 | [4] |
| 3 | ZnCl₂ | Ethanol | Reflux | 80 | [2] |
| 4 | Eaton's Reagent | Neat | 80 | 92 | [1] |
Table 2: Effect of Ligand on the Larock Indole Synthesis of a Tryptophan Derivative [5]
| Entry | Palladium Source | Ligand | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | None | 100 | 27 |
| 2 | Pd(OAc)₂ | PPh₃ | 100 | <5 |
| 3 | Pd(OAc)₂ | PCy₃ | 100 | <5 |
| 4 | Pd(OAc)₂ | DavePhos | 100 | <5 |
| 5 | Pd(OAc)₂ | dtbpf | 100 | <5 |
| 6 | Pd[P(o-tol)₃]₂ | - | 100 | 70 |
| 7 | Pd[P(tBu)₃]₂ | - | 100 | 78 |
| 8 | Pd[P(tBu)₃]₂ | - | 60 | 85 |
Table 3: Ligand Screening for the Buchwald-Hartwig N-Arylation of Indole [6]
| Entry | Ligand | Base | Yield of N-Arylindole (%) |
| 1 | Ligand 1 (BINAP) | NaOt-Bu | 85 |
| 2 | Ligand 2 | NaOt-Bu | 92 |
| 3 | Ligand 3 | NaOt-Bu | 95 |
| 4 | Ligand 4 | NaOt-Bu | 98 |
| 5 | Ligand 4 | K₃PO₄ | 75 |
| 6 | Ligand 5 | NaOt-Bu | 88 |
| 7 | Ligand 6 | NaOt-Bu | 90 |
Note: For detailed structures of ligands, please refer to the original publication.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. testbook.com [testbook.com]
- 3. byjus.com [byjus.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
improving NMR spectral resolution for indole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve NMR spectral resolution for indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample concentration for ¹H and ¹³C NMR of indole derivatives?
A: For ¹H NMR of small molecules (< 1000 g/mol ), a concentration of 5-25 mg in approximately 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to obtain a good spectrum in a reasonable time (20-60 minutes).[2] Be aware that very high concentrations can increase solution viscosity, leading to broader lines in the ¹H spectrum.[1]
Q2: How do I choose the right deuterated solvent for my indole derivative?
A: Start with a common solvent like Chloroform-d (CDCl₃) if your compound is soluble. If you experience peak overlap, changing the solvent is a primary strategy to improve resolution.[3] Aromatic solvents like Benzene-d₆ or Pyridine-d₅ can induce different chemical shifts, often spreading out crowded aromatic signals.[3][4] The choice of solvent can significantly affect the chemical shifts of protons, especially the indolic N-H proton.[5][6]
Q3: My spectrum shows broad peaks. What are the common causes and solutions?
A: Broad peaks can be caused by several factors: poor magnetic field homogeneity (shimming), the presence of suspended solid particles in the sample, a sample that is too concentrated, or chemical exchange phenomena.[1][3] To fix this, ensure your sample is fully dissolved and filter it to remove any particulate matter.[7][8] If the sample is highly concentrated, dilute it.[3] Re-shimming the spectrometer can also significantly improve peak shape.
Q4: How can I definitively identify an N-H proton signal in my indole spectrum?
A: The N-H proton of an indole is exchangeable. To confirm its signal, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its corresponding peak to disappear or significantly diminish in intensity.[3]
Q5: My spectrum is overly complicated and seems to show more peaks than expected. Could this be due to rotamers?
A: Yes, the presence of rotamers (conformational isomers that are slow to interconvert on the NMR timescale) can lead to a more complicated spectrum than anticipated.[3] This is common in molecules with hindered bond rotation. A key troubleshooting step is to record the spectrum at a higher temperature. Increasing the temperature can accelerate the bond rotation, causing the distinct signals from the rotamers to coalesce into a single, averaged signal, thus simplifying the spectrum.[9]
Troubleshooting Guides
Guide 1: Improving Poor Resolution and Broad Peaks
Poor spectral resolution, characterized by broad lines, can obscure important coupling information and make interpretation difficult. This guide provides a systematic approach to diagnosing and solving this issue.
A well-prepared sample is critical for achieving high-resolution spectra.[7]
-
Weighing the Sample: Weigh 5-25 mg of your indole derivative for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, small vial.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Gently vortex or sonicate if necessary to ensure the sample is fully dissolved.
-
Filtration: Construct a micro-filter by placing a small, tight plug of glass wool or medical-grade cotton into a Pasteur pipette.[1][7]
-
Transfer: Using the pipette, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any suspended dust or particulate matter, which severely degrades resolution.[1][2][7]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly near the top.[8]
| Nucleus Observed | Sample Amount (for MW < 1000 g/mol ) | Typical Solvent Volume | Rationale |
| ¹H | 5 - 25 mg | 0.6 - 0.7 mL | Balances good signal-to-noise with minimal viscosity-induced line broadening.[1][2] |
| ¹³C | 50 - 100 mg | 0.6 - 0.7 mL | Higher concentration is needed to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[1][2] |
The following diagram outlines the logical steps to diagnose and correct broad NMR peaks.
Caption: Workflow for troubleshooting broad NMR peaks.
Guide 2: Resolving Overlapping Signals
Signal overlap, especially in the aromatic region of indole derivatives, is a common challenge that can prevent accurate integration and coupling analysis.[3][10]
-
Change the Solvent: Switching from a non-aromatic solvent (like CDCl₃) to an aromatic one (like Benzene-d₆) can significantly alter the chemical shifts of protons due to anisotropic effects, often resolving overlapping signals.[3][4]
-
Vary the Temperature: A Variable Temperature (VT) NMR experiment can resolve overlapping peaks if the chemical shifts of the involved protons have different temperature dependencies.[11] It is also the primary method for confirming and analyzing dynamic processes like the presence of rotamers.[3][9]
-
Utilize 2D NMR: If the above methods fail, 2D NMR techniques are powerful tools for resolving overlap.[12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, spreading signals over a second dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
-
Initial Setup: Prepare the sample as described in Protocol 1 using a solvent with a suitable boiling/freezing range for your temperature study (e.g., Toluene-d₈, DMSO-d₆).
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum at room temperature.
-
Increase Temperature: Increase the spectrometer's temperature in increments (e.g., 10-20°C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.[13]
-
Analyze Spectra: Observe the changes in chemical shifts. If signals that were overlapping begin to move apart, you have improved resolution. If multiple peaks coalesce into a single peak, this indicates fast exchange on the NMR timescale at that temperature, confirming a dynamic process like rotamers.[9]
| Proton | CDCl₃ (ppm) | Benzene-d₆ (ppm) | DMSO-d₆ (ppm) | Effect of Solvent Change |
| NH -1 | ~8.10 | ~7.85 | ~10.85 | Highly sensitive, especially in H-bonding solvents like DMSO. |
| CH -2 | ~7.20 | ~7.10 | ~7.35 | Moderate shift. |
| CH -3 | ~6.50 | ~6.40 | ~6.40 | Relatively small shift. |
| Aromatic H | ~7.1-7.7 | ~6.9-7.6 | ~7.0-7.5 | Benzene-d₆ often causes significant differential shifts, spreading the signals.[3] |
| Note: These are approximate values and can vary based on concentration and substitution patterns. |
This diagram illustrates the decision-making process when faced with overlapping signals.
Caption: Decision tree for resolving peak overlap.
Guide 3: Enhancing Low Signal-to-Noise (S/N) Ratio
A low S/N ratio is common with very dilute samples or for insensitive nuclei like ¹³C and ¹⁵N, making it difficult to distinguish real signals from the baseline noise.
-
Increase Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. To double the S/N, you must quadruple the number of scans.[14] This is the most straightforward approach for improving signal strength.
-
Optimize Acquisition Parameters: Adjusting parameters like the relaxation delay (D1) and pulse angle can optimize signal intensity, especially for quantitative measurements.[15] A longer D1 ensures complete relaxation of nuclei, leading to more accurate integrals.
-
Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) provides a significant boost in both sensitivity and resolution.
-
Advanced Techniques: For extremely low concentrations or insensitive nuclei, consider specialized methods.
-
¹⁵N Isotopic Labeling: Synthesizing the indole derivative with ¹⁵N-enriched precursors can increase the ¹⁵N signal by over 300-fold, making direct detection or ¹H-¹⁵N correlation experiments (like HSQC) much more efficient.[16]
-
Hyperpolarization: Techniques like Dynamic Nuclear Polarization (DNP) can enhance NMR signals by several orders of magnitude, but require specialized equipment.[17]
-
-
Acquire Standard Spectrum: Dissolve your sample in a non-D₂O solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Identify Potential N-H Signal: Locate the broad or sharp singlet in the typical downfield region for an indole N-H proton (δ 8-11 ppm, depending on the solvent).
-
Add D₂O: Remove the NMR tube, add one drop of D₂O, and cap it securely.
-
Mix Thoroughly: Shake the tube vigorously for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[3]
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a new ¹H spectrum using the same parameters.
-
Analyze: Compare the two spectra. The disappearance or significant reduction in the intensity of the peak you identified confirms it as the exchangeable N-H proton.[3]
| Parameter | Description | Typical Value | Optimization Rationale |
| NS (Number of Scans) | The number of times the experiment is repeated and averaged. | 1 to 256+ | Increase to improve S/N. S/N ∝ √NS.[14] |
| D1 (Relaxation Delay) | The time allowed for nuclear spins to return to equilibrium before the next pulse. | 1-5 s | For quantitative results, D1 should be at least 5 times the longest T₁ of the protons of interest. |
| AQ (Acquisition Time) | The time during which the signal (FID) is recorded. | 2-4 s | A longer AQ provides better digital resolution but may not significantly improve S/N if the signal has already decayed. |
| P1 (Pulse Angle) | The angle by which the magnetization is tipped. | 30-90° | A smaller flip angle (e.g., 30°) can be used with a shorter D1 to acquire more scans in a given time, which is useful for ¹³C.[14] |
This diagram shows the relationship between the problem (low S/N) and the available solutions.
Caption: Strategies for enhancing signal-to-noise ratio.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. sites.bu.edu [sites.bu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scale-up synthesis of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to address challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and scalable method for synthesizing substituted indole-3-acetic acids is the Fischer indole synthesis.[1][2][3][4] This reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions to form a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement to yield the indole ring. For the target molecule, this would involve the reaction of 2,4,7-trimethylphenylhydrazine with a suitable ketoacid, such as pyruvic acid or a derivative.[2]
Q2: Which acid catalyst is recommended for the Fischer indole synthesis on a larger scale?
A2: The choice of acid catalyst is critical for the success of the Fischer indole synthesis.[4] While various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, polyphosphoric acid (PPA) or a mixture of acetic acid and a strong mineral acid are often preferred for scale-up due to their efficiency in promoting the cyclization step.[2][3][4] Microwave radiation has also been shown to promote the reaction.[2]
Q3: What are the primary challenges when scaling up the synthesis of substituted indole-3-acetic acids?
A3: Key challenges in scaling up this synthesis include managing exothermic reactions, ensuring efficient mixing of heterogeneous reaction mixtures, controlling the formation of byproducts, and developing effective purification strategies for the final product.[6][7][8] Purification can be particularly challenging due to the presence of structurally similar impurities.
Q4: How can the purity of the final this compound be improved?
A4: Purification of indole-3-acetic acid derivatives often involves several steps. After the initial workup to remove the acid catalyst and unreacted starting materials, the crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.[1][9] In some cases, column chromatography on silica gel may be necessary to remove persistent impurities.[8] Techniques like anion exchange chromatography have also been reported for the purification of indole-3-acetic acid.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst.- Phenylhydrazone did not form.- Incorrect reaction temperature.- Steric hindrance from substituents. | - Use a fresh or different acid catalyst (e.g., switch from a Brønsted to a Lewis acid).[2][3]- Confirm the formation of the phenylhydrazone intermediate before proceeding with cyclization.- Optimize the reaction temperature; some reactions require heating while others proceed at room temperature.[4]- Consider a different synthetic route if steric hindrance is significant. |
| Formation of Multiple Byproducts | - Side reactions such as aldol condensation or Friedel-Crafts type reactions.[3]- Decomposition of the starting material or product under harsh acidic conditions.- Oxidation of the indole ring. | - Carefully control the reaction temperature and the rate of addition of reagents.- Use a milder acid catalyst or a lower concentration of the acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction mixture.- Formation of an emulsion during workup.- Product co-precipitates with inorganic salts. | - After quenching the reaction with water, extract the product with a suitable organic solvent like ether or ethyl acetate.[9]- Use a brine wash to break up emulsions.- Ensure complete dissolution of salts in the aqueous phase before extraction. |
| Product Purity Issues After Recrystallization | - Presence of isomeric impurities.- Contamination with starting materials.- Residual catalyst. | - Perform multiple recrystallizations from different solvent systems.- Consider a chromatographic purification step if recrystallization is ineffective.[8]- Ensure the catalyst is thoroughly removed during the workup. |
| Discoloration of the Final Product | - Oxidation of the indole ring, leading to colored impurities.- Residual acidic impurities. | - Store the purified product in a dark container, away from light and air.[1]- Ensure the final product is washed thoroughly to remove all traces of acid. |
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for scale-up.
Step 1: Formation of the Phenylhydrazone
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,4,7-trimethylphenylhydrazine in a suitable solvent such as ethanol or acetic acid.[2]
-
Slowly add an equimolar amount of pyruvic acid to the solution while maintaining the temperature below 25 °C.
-
Stir the mixture for 1-2 hours at room temperature. The formation of the phenylhydrazone may be observed as a precipitate.
-
The phenylhydrazone can be isolated by filtration and washed with a cold solvent, or the reaction mixture can be used directly in the next step.
Step 2: Indolization (Cyclization)
-
To the phenylhydrazone (or the reaction mixture from Step 1), add the acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid) portion-wise, ensuring the temperature does not exceed the desired reaction temperature (typically between 80-120 °C).
-
Heat the reaction mixture with stirring for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Carefully pour the cooled reaction mixture into a beaker of ice water. This will precipitate the crude product.
-
Stir the mixture until the ice has melted, and then collect the solid product by filtration.
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Wash the solid with copious amounts of cold water to remove the acid catalyst and other water-soluble impurities.[1]
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Neat | 80-120 | 60-80 | [3] |
| Acetic Acid/Sulfuric Acid | Acetic Acid | 90-110 | 55-75 | [4] |
| Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 50-70 | [2] |
| Boron Trifluoride (BF₃) | Dichloromethane | 0 - RT | 65-85 | [2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. testbook.com [testbook.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 10. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from synthetic auxins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from synthetic auxins.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetic auxins?
A1: Common impurities in synthetic auxins can arise from the starting materials, side reactions during synthesis, or degradation of the final product. For indole-based auxins like Indole-3-acetic acid (IAA), impurities can include unreacted indole, glycolic acid, or byproducts from the Fischer indole synthesis.[1][2] For other synthetic auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D), impurities might include related chlorinated phenols or products of incomplete reactions.[3][4] Degradation products can also form during storage, especially if the auxin is exposed to light or high temperatures.
Q2: How can impurities in my synthetic auxin sample affect my experiments?
A2: Impurities can have significant and often unpredictable effects on your experiments. They can lead to inconsistent biological activity, altered dose-response curves, and misleading structure-activity relationship (SAR) data.[5] In drug development, even trace impurities can have toxicological implications, making their identification and removal critical.[6] For instance, an impurity with a similar structure to the active auxin might compete for the same receptor binding sites, acting as an antagonist or a weaker agonist.
Q3: What is the first step I should take to assess the purity of my synthetic auxin?
A3: A simple and effective first step is to perform Thin-Layer Chromatography (TLC).[7] TLC is a quick and inexpensive method to visualize the number of components in your sample.[8] By comparing the chromatogram of your sample to a certified standard, you can get a preliminary assessment of its purity. For more quantitative results, High-Performance Liquid Chromatography (HPLC) is the recommended next step.[9]
Q4: Are there different analytical methods to identify unknown impurities?
A4: Yes, several powerful analytical techniques can identify unknown impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a widely used method that can separate impurities and provide information about their molecular weight.[6] For more detailed structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable.[6]
Troubleshooting Guides
Issue: I see multiple spots on my TLC plate after running my synthetic auxin sample.
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Question: What does the presence of multiple spots on my TLC plate indicate?
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Answer: Multiple spots suggest that your sample is impure and contains more than one compound. The number of spots corresponds to the minimum number of different substances in your sample.[7]
-
-
Question: How can I use TLC to get a better idea of what the impurities are?
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Answer: You can run your sample alongside a certified reference standard of the pure auxin and any suspected starting materials or byproducts. If a spot in your sample has the same retention factor (Rf) as one of the standards, it is likely that compound is present in your sample.
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Issue: My HPLC analysis shows a low purity percentage for my synthetic auxin.
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Question: What are the common reasons for low purity in a synthetic auxin batch?
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Answer: Low purity can result from an incomplete synthesis reaction, inadequate purification of the crude product, or degradation of the sample over time. It's crucial to review the synthesis protocol and ensure proper storage conditions (cool, dark, and dry).
-
-
Question: What purification method should I choose to improve the purity of my auxin?
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Answer: The choice of purification method depends on the nature of the impurities and the scale of your sample. Recrystallization is a powerful technique for removing small amounts of impurities from solid samples.[10] For more complex mixtures or larger scales, column chromatography or preparative HPLC may be necessary.
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Issue: I am having trouble dissolving my synthetic auxin for recrystallization.
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Question: What should I do if my auxin does not dissolve in the chosen recrystallization solvent, even with heating?
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Answer: This indicates that the solvent is not suitable for your compound. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] You may need to screen a variety of solvents or use a solvent mixture to find the optimal conditions.
-
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Question: I've added a lot of hot solvent, and my compound has dissolved, but no crystals form upon cooling. What should I do?
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Answer: You may have used too much solvent. Try to slowly evaporate some of the solvent to increase the concentration of your auxin. If crystals still do not form, you can try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure compound.[10]
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Data Presentation: Comparison of Purification Techniques
| Purification Method | Principle | Typical Purity Achieved | Yield | Cost | Scalability |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[10] | >99% | Moderate to High | Low | Lab to Pilot |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase.[11] | >98% | Moderate | Moderate | Lab to Production |
| Solid-Phase Extraction (SPE) | Partitioning of compounds between a solid phase and a liquid phase.[12] | 95-99% | High | Low to Moderate | Lab to Pilot |
| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | >99.5% | Low to Moderate | High | Lab Scale |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
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Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark equidistant spots on this line for your sample, a pure standard, and a co-spot (sample and standard mixed).[7]
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Sample Preparation: Dissolve a small amount of your synthetic auxin and the pure standard in a suitable volatile solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
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Spotting: Use a capillary tube to apply a small spot of each solution to the designated marks on the starting line. Allow the solvent to evaporate completely between applications.
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Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. The solvent level should be below the starting line. Cover the chamber and allow the solvent to ascend the plate.
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Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).
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Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). An impure sample will show multiple spots.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent in which the synthetic auxin has high solubility at elevated temperatures and low solubility at room temperature or below.[10] Test small amounts of your sample with various solvents to find the ideal one.
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Dissolution: Place the impure auxin in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[10]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.[10]
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Accurately weigh a small amount of your synthetic auxin and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).[13] Filter the sample through a 0.22 µm syringe filter before injection.
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HPLC System Setup:
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Column: Use a suitable reversed-phase column (e.g., C18).
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Mobile Phase: A typical mobile phase for auxin analysis is a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the auxin is in its protonated form.
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Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
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Detector: Use a UV detector set to a wavelength where the auxin has strong absorbance (e.g., around 280 nm for indole-based auxins).[9]
-
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Injection: Inject a small volume of your sample (e.g., 10 µL) into the HPLC system.
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Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of your sample can be calculated as the area of the main auxin peak divided by the total area of all peaks, multiplied by 100%.
Visualizations
Caption: Workflow for identifying and removing impurities from synthetic auxins.
Caption: Sources of impurities in synthetic auxins.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 4. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 5. Identification of auxins by a chemical genomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 8. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 10. youtube.com [youtube.com]
- 11. NEET 2026 Syllabus by NTA – PDF Free Download, Deleted Topics & Reduced Chapters [pw.live]
- 12. Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
reaction condition refinement for Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining reaction conditions for the Fischer indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Fischer indole synthesis, offering potential causes and solutions in a question-and-answer format.
1. Why is my reaction yield consistently low?
Low yields in the Fischer indole synthesis can stem from several factors. The reaction is known to be highly sensitive to reaction parameters.
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Sub-optimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used. An empirical approach to catalyst selection is often necessary, as the optimal catalyst can be substrate-dependent. For methyl ketones, polyphosphoric acid (PPA) is often effective where other catalysts may fail.
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Inappropriate Temperature: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures can lead to decomposition of starting materials or products. Careful temperature control is crucial for maximizing yield.
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Incorrect Solvent: The choice of solvent can influence reaction efficiency. Polar aprotic solvents like DMSO and acetic acid are commonly used. In some cases, running the reaction neat (without a solvent) has been shown to be effective.
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Unstable Hydrazone Intermediate: The arylhydrazone intermediate may be unstable. In such cases, it is advantageous to perform the reaction as a one-pot synthesis where the hydrazone is generated in situ without isolation.
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Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the arylhydrazine can hinder the reaction.
Troubleshooting Steps for Low Yield:
| Observation | Potential Cause | Recommended Action |
| No or very little product formation. | Ineffective acid catalyst. | Screen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH). |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC. | |
| Significant starting material remains. | Insufficient reaction time. | Extend the reaction time, monitoring progress by TLC. |
| Catalyst deactivation. | Use a higher loading of the catalyst or a stronger acid. | |
| Product decomposition is observed (darkening of the reaction mixture, multiple spots on TLC). | Reaction temperature is too high. | Reduce the reaction temperature. Consider using a milder acid catalyst. |
| Product is acid-sensitive. | Consider a non-catalytic thermal indolization in a high-boiling solvent like diethylene glycol. |
2. I am observing significant byproduct formation. How can I minimize it?
The formation of byproducts such as aldol condensation products or Friedel-Crafts products can reduce the yield of the desired indole.
-
Side Reactions of Starting Materials: The aldehyde or ketone starting material can undergo self-condensation under acidic conditions.
-
Rearrangement of Intermediates: In some cases, intermediates in the reaction pathway can undergo rearrangements to form undesired products.
-
Reaction with Solvent: The solvent itself may react under the harsh acidic and thermal conditions.
Strategies to Minimize Byproducts:
| Byproduct Type | Potential Cause | Recommended Action |
| Aldol condensation products. | Reaction conditions are too harsh, favoring self-condensation of the carbonyl compound. | Use a milder acid catalyst or lower the reaction temperature. Add the carbonyl compound slowly to the reaction mixture. |
| Friedel-Crafts type products. | Highly reactive aromatic rings in the substrate or solvent. | Choose a less reactive solvent. Protect sensitive functional groups on the starting materials. |
| Polymeric materials (tar). | High reaction temperatures and strong acids. | Lower the reaction temperature and consider a less concentrated acid. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
3. My reaction with an unsymmetrical ketone is not regioselective. How can I control the formation of a single indole isomer?
When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of two regioisomeric indoles. The regioselectivity is influenced by the acidity of the medium, steric effects of the substituents, and the nature of the hydrazine.
-
Kinetic vs. Thermodynamic Control: The ratio of the two isomers can be dependent on whether the reaction is under kinetic or thermodynamic control. This is often influenced by the acid strength and temperature.
-
Steric Hindrance: Bulky substituents on the ketone or the hydrazine can favor the formation of the less sterically hindered enamine intermediate.
Methods to Improve Regioselectivity:
| Desired Isomer | Approach | Rationale |
| Less substituted C2 position. | Use a milder acid and lower temperature. | Favors the formation of the kinetic enamine, which is often the less substituted one. |
| More substituted C2 position. | Use a stronger acid (e.g., Eaton's reagent - P₂O₅/MeSO₃H) and higher temperature. | Promotes equilibration to the more stable, thermodynamically favored enamine. |
| Specific isomer regardless of substitution. | Introduce a bulky protecting group on the hydrazine. | The steric bulk can direct the cyclization to one specific position. |
4. The Fischer indole synthesis is failing with my substrate. What are the common reasons for reaction failure?
Certain substrates are known to be problematic for the Fischer indole synthesis.
-
Acetaldehyde: The reaction typically fails with acetaldehyde, meaning indole itself cannot be synthesized directly by this method. An alternative is to use pyruvic acid and then decarboxylate the resulting indole-2-carboxylic acid.
-
Substrates Prone to N-N Bond Cleavage: Electron-donating substituents on the carbonyl component can stabilize an iminylcarbocation intermediate, leading to heterolytic N-N bond cleavage that competes with the desired-sigmatropic rearrangement. This is a notable issue in the synthesis of 3-aminoindoles.
-
Highly Reactive Functional Groups: The presence of very reactive or acidic functional groups on the starting materials can lead to undesired side reactions or decomposition.
Troubleshooting a Failed Reaction:
| Substrate Type | Problem | Suggested Solution |
| Acetaldehyde | Fails to produce indole. | Use pyruvic acid as the carbonyl component to form indole-2-carboxylic acid, followed by decarboxylation. |
| Carbonyls with strong electron-donating groups at the α-position. | N-N bond cleavage competes with cyclization. | Use a Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂) which can sometimes improve the efficiency of cyclization. |
| Substrates with acid-labile functional groups. | Decomposition of starting material. | Use milder reaction conditions (lower temperature, weaker acid). Consider protecting the sensitive functional group. |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data on how different reaction parameters can affect the outcome of the Fischer indole synthesis.
Table 1: Comparison of Acid Catalysts in the Synthesis of 2,3,3-trimethylindolenine from Isopropyl Methyl Ketone and Phenylhydrazine
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Room Temp. | High | |
| Acetic Acid/HCl | Acetic Acid | Reflux | 30 | |
| p-Toluenesulfonic acid | tert-Butanol | 80 | 47 (indolenine) + 29 (indole) |
Table 2: Effect of Solvent on the Fischer Indole Synthesis
| Substrate 1 | Substrate 2 | Catalyst | Solvent | Yield (%) | Reference |
| Phenylhydrazine | Ethylmethylketone | ZnCl₂ | Choline chloride.2zinc chloride ionic liquid | 80 | |
| Phenylhydrazine hydrochloride | 2-Methylcyclohexanone | - | Acetic Acid | 85 | |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Triethylene glycol (microwave) | Excellent |
Table 3: Influence of Temperature on Product Distribution
| Hydrazone | Acid | Solvent | Temperature (°C) | Product(s) and Yield(s) (%) | Reference |
| Tricyclic ketone hydrazone | p-Toluenesulfonic acid | tert-Butanol | 80 | Indolenine (47), Indole (29) | |
| o,m-Tolylhydrazine hydrochloride and isopropyl methyl ketone | Acetic Acid | Room Temp. | 2,3,3,4-tetramethylindolenine and 2,3,3,6-tetramethylindolenine (88 total) | ||
| o,p-Nitrophenylhydrazines and 2-methylcyclohexanone | Acetic Acid | Reflux | Nitroindolenines (high yield) |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
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Add the aldehyde or ketone (1.0-1.2 eq.) to the solution.
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Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete consumption of the starting hydrazine.
-
If desired, the hydrazone can be isolated by filtration, washed with a cold solvent, and dried.
-
-
Indolization:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the arylhydrazone (1.0 eq.) and a suitable solvent (e.g., toluene, xylene, or a high-boiling alcohol).
-
Add zinc chloride (ZnCl₂) (1.0-2.0 eq.).
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Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent and substrates.
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Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water and a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide solution) to neutralize the acid and precipitate zinc salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
PPA is a viscous liquid and requires careful handling.
-
Reaction Setup:
-
In a round-bottom flask, place the arylhydrazone (1.0 eq.).
-
Add polyphosphoric acid (PPA) in an amount sufficient to ensure good mixing (typically 5-10 times the weight of the hydrazone).
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Mechanically stir the mixture as magnetic stirring may not be effective.
-
-
Indolization:
-
Heat the mixture to the desired temperature (often in the range of 100-160 °C).
-
Monitor the reaction by TLC by taking a small aliquot, quenching it in ice water, extracting with an organic solvent, and spotting on a TLC plate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to below 100 °C.
-
Carefully pour the viscous mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a strong base (e.g., 10 M NaOH) while cooling in an ice bath.
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Extract the product with a suitable organic solvent.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for common Fischer indole synthesis issues.
Validation & Comparative
A Comparative Guide to the Biological Activities of (2,4,7-trimethyl-1H-indol-3-yl)acetic Acid and Indole-3-acetic Acid (IAA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the naturally occurring plant hormone Indole-3-acetic acid (IAA) and the synthetic compound (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. While extensive data exists for IAA, a principal auxin, information regarding the specific biological functions of its trimethylated counterpart is not currently available in peer-reviewed literature. This guide, therefore, presents a comprehensive summary of IAA's activity and outlines the experimental protocols necessary to conduct a direct comparative study.
Introduction to Auxins and Their Significance
Indole-3-acetic acid (IAA) is the most well-characterized auxin, a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development.[1][2][3] IAA is involved in processes such as cell elongation and division, apical dominance, root development, and responses to environmental cues like light and gravity.[1][4] Its signaling pathway is a key area of study for developing new plant growth regulators and herbicides.
The biological activity of auxin analogues is highly dependent on their chemical structure. Substitutions on the indole ring, such as methylation, can significantly alter the molecule's interaction with auxin receptors and its overall physiological effect. This guide aims to provide a framework for understanding and evaluating the potential auxin-like activity of this compound in comparison to the well-established effects of IAA.
Comparative Biological Activity: A Data Gap
A comprehensive search of scientific databases reveals a significant gap in the understanding of the biological activity of this compound. While numerous studies have investigated the effects of substitutions at various positions on the indole ring of IAA, specific data for the 2,4,7-trimethylated derivative is not publicly available.
In contrast, the biological activities of IAA are extensively documented. The following table summarizes key quantitative data from representative studies on IAA's effects. This table serves as a template for how comparative data for this compound, once generated, should be presented.
Table 1: Quantitative Biological Activity of Indole-3-acetic Acid (IAA)
| Biological Parameter | Plant Species | Experimental System | IAA Concentration | Observed Effect | Reference |
| Coleoptile Elongation | Avena sativa (Oat) | Coleoptile segments | 10⁻⁶ M | ~150% increase in elongation over control | Hypothetical Data |
| Root Elongation Inhibition | Arabidopsis thaliana | Seedling root growth assay | 10⁻⁷ M | ~50% inhibition of primary root growth | Hypothetical Data |
| Lateral Root Formation | Arabidopsis thaliana | Seedling root architecture assay | 10⁻⁷ M | ~3-fold increase in lateral root density | Hypothetical Data |
| Pea Stem Segment Elongation | Pisum sativum (Pea) | Etiolated stem segments | 10⁻⁵ M | ~200% increase in elongation over control | Hypothetical Data |
Note: The data presented in this table for IAA are representative examples based on typical auxin responses and should be replaced with actual experimental findings in a formal study.
Experimental Protocols for Comparative Analysis
To address the current data gap, the following detailed experimental protocols are provided to enable a direct and quantitative comparison of the biological activities of this compound and IAA.
Avena Coleoptile Straight Growth Test
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.
Materials:
-
Oat seeds (Avena sativa)
-
Test solutions: IAA and this compound at a range of concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) in a buffered solution.
-
Control solution (buffer only)
-
Petri dishes, filter paper, and a coleoptile cutter.
Procedure:
-
Germinate oat seeds in the dark for 3 days until the coleoptiles are approximately 2-3 cm long.
-
Under dim green light, excise 10 mm segments from the region 3 mm below the coleoptile tip.
-
Float the segments in a buffered solution for 1-2 hours to deplete endogenous auxins.
-
Transfer a set number of segments (e.g., 10-15) to Petri dishes containing filter paper moistened with the test or control solutions.
-
Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.
-
Measure the final length of the coleoptile segments using a digital caliper or by capturing and analyzing images.
-
Calculate the percentage increase in length over the initial 10 mm.
Pea Stem Segment Elongation Assay
This assay is similar to the Avena test but uses stem segments from etiolated pea seedlings.
Materials:
-
Pea seeds (Pisum sativum)
-
Test and control solutions as described for the Avena test.
-
Trays or pots for germination, scalpel, and ruler.
Procedure:
-
Grow pea seedlings in complete darkness for 7-9 days until the third internode is well-developed.
-
Under dim green light, excise 10 mm segments from the third internode.
-
Incubate the segments in the test and control solutions in a similar manner to the Avena coleoptile assay.
-
After 24 hours of incubation in the dark, measure the final length of the segments.
-
Calculate the percentage elongation.
Arabidopsis Root Elongation Assay
This assay assesses the inhibitory effect of auxins on primary root growth in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Agar plates containing half-strength Murashige and Skoog (MS) medium.
-
Test and control solutions incorporated into the agar medium at various concentrations.
Procedure:
-
Surface-sterilize Arabidopsis seeds and plate them on agar plates.
-
Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.
-
Transfer the plates to a vertical orientation in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
After 4-5 days, when the primary roots are approximately 0.5-1 cm long, transfer the seedlings to new plates containing the test and control compounds.
-
Mark the position of the root tip at the time of transfer.
-
Return the plates to the growth chamber for an additional 3-5 days.
-
Measure the amount of new root growth from the marked position.
-
Calculate the percentage of root growth inhibition relative to the control.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the canonical auxin signaling pathway and the workflows for the described experimental protocols.
References
The Impact of Methylation on Indole-3-Acetic Acid Activity: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the principal naturally occurring auxin, plays a pivotal role in regulating nearly every aspect of plant growth and development. The precise modulation of its activity is crucial for normal physiological function. One of the key modifications that can alter IAA's biological efficacy is methylation. This guide provides a comparative analysis of the structure-activity relationship of methylated indole-3-acetic acids, supported by experimental data, to elucidate how the position of a single methyl group on the indole ring can significantly impact auxin activity.
Quantitative Comparison of Auxin Activity
The biological activity of methylated IAA derivatives has been assessed using various bioassays, with the Avena coleoptile bioassay being a classical and widely used method to quantify auxin-like growth-promoting effects. The following table summarizes the quantitative data on the auxin activity of different methylated IAA compounds compared to the parent molecule, IAA. Activity is primarily presented as the half-optimal concentration required to elicit a response, providing a clear measure of potency.
| Compound | Position of Methylation | Bioassay | Half-Optimal Concentration (M) | Relative Activity vs. IAA | Reference |
| Indole-3-acetic acid (IAA) | Unsubstituted | Avena coleoptile straight-growth | ~2 x 10⁻⁶ | 1.0 | [1] |
| 2-Methyl-IAA | Pyrrole ring (C2) | Avena coleoptile straight-growth | ~2 x 10⁻⁵ | ~0.1 | [1] |
| 4-Methyl-IAA | Benzene ring (C4) | Avena coleoptile straight-growth | ~2 x 10⁻⁶ | ~1.0 | [1] |
| 5-Methyl-IAA | Benzene ring (C5) | Avena coleoptile straight-growth | Data not consistently reported | Reported to have similar or slightly higher activity than IAA | [2] |
| 6-Methyl-IAA | Benzene ring (C6) | Avena coleoptile straight-growth | ~2 x 10⁻⁶ | ~1.0 | [1] |
| 7-Methyl-IAA | Benzene ring (C7) | Avena coleoptile straight-growth | ~2 x 10⁻⁶ | ~1.0 | [1] |
| Methyl-IAA (MeIAA) | Carboxyl group | Arabidopsis root elongation | Inactive (pro-hormone) | N/A (requires hydrolysis to IAA) | [3][4] |
Key Observations:
-
Methylation on the Benzene Ring (Positions 4, 5, 6, and 7): Substitution of a methyl group on the benzene portion of the indole ring generally results in compounds that retain auxin activity comparable to that of unsubstituted IAA.[1] This suggests that these positions are not critical for the initial binding to the auxin receptor complex.
-
Methylation on the Pyrrole Ring (Position 2): In contrast, methylation at the 2-position of the pyrrole ring leads to a significant decrease in auxin activity, with a roughly tenfold higher concentration required to achieve the half-optimal response compared to IAA.[1] This indicates that the C2 position is more sensitive to substitution and may be involved in the proper orientation of the molecule within the receptor binding pocket.
-
Methylation of the Carboxyl Group (Methyl-IAA Ester): Methylation of the carboxylic acid side chain to form methyl-IAA (MeIAA) results in an inactive compound.[3][4] MeIAA is considered a pro-hormone, as its auxin activity is dependent on its hydrolysis back to the active form, IAA, by esterases within the plant.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Avena Coleoptile Straight-Growth Bioassay
This classic bioassay measures the elongation of oat coleoptile segments in response to auxin application.
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes
-
Filter paper
-
Incubator with controlled temperature and humidity, kept in complete darkness
-
Red light source (for manipulations)
-
Solutions of IAA and methylated IAA derivatives at various concentrations
-
Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose)
-
Ruler or digital caliper
Procedure:
-
Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness at 25°C for approximately 72 hours.
-
Coleoptile Selection: Under a dim red light, select straight coleoptiles of a uniform length (approximately 2-3 cm).
-
Segment Excision: Cut a 10 mm segment from each coleoptile, starting 3 mm below the apex. The apical tip is discarded to remove the endogenous source of auxin.
-
Incubation: Float the coleoptile segments in Petri dishes containing the test solutions of IAA or its methylated analogs at various concentrations. A control group with only the buffer solution should be included.
-
Growth Period: Incubate the Petri dishes in the dark at 25°C for 18-24 hours.
-
Measurement: After the incubation period, measure the final length of each coleoptile segment.
-
Data Analysis: Calculate the elongation (final length - initial length) for each concentration. Plot the elongation against the logarithm of the auxin concentration to determine the half-optimal concentration (the concentration that produces 50% of the maximum elongation).
Arabidopsis Root Elongation Inhibition Assay
This assay assesses auxin activity by measuring the inhibition of primary root growth in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Petri plates with Murashige and Skoog (MS) medium
-
Sterilization solution (e.g., 70% ethanol, 10% bleach)
-
Solutions of IAA and methylated IAA derivatives
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to new MS plates containing different concentrations of the test compounds (IAA and methylated derivatives).
-
Growth and Measurement: Place the plates vertically in the growth chamber and allow the roots to grow for another 3-5 days. Mark the position of the root tip at the time of transfer. Measure the length of the new root growth from the mark.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the control (no added auxin) for each concentration. Plot the inhibition percentage against the logarithm of the concentration to determine the EC50 value (the concentration that causes 50% inhibition).[5]
DR5::GUS Reporter Gene Assay
This in vivo assay utilizes transgenic plants expressing the β-glucuronidase (GUS) reporter gene under the control of the auxin-responsive DR5 promoter to visualize auxin activity.
Materials:
-
Transgenic Arabidopsis thaliana plants containing the DR5::GUS construct.
-
Solutions of IAA and methylated IAA derivatives.
-
GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc).
-
Microscope.
Procedure:
-
Plant Treatment: Treat DR5::GUS seedlings with various concentrations of IAA or methylated IAA derivatives for a specified period (e.g., 6-24 hours).
-
Tissue Staining: Submerge the seedlings in the GUS staining solution.
-
Vacuum Infiltration: Apply a vacuum for 5-10 minutes to facilitate substrate penetration.
-
Incubation: Incubate the samples at 37°C in the dark for several hours to overnight, until a blue color develops.
-
Chlorophyll Removal: Destain the tissues with a graded ethanol series (e.g., 70%, 85%, 100%) to remove chlorophyll and improve visualization of the blue precipitate.
-
Microscopy: Observe and document the pattern and intensity of the blue staining in different tissues using a microscope. The intensity of the blue color is indicative of the level of auxin-induced gene expression.[6][7]
Visualizations
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This diagram illustrates the core mechanism of auxin perception and response.
Caption: The Auxin Signaling Pathway.
General Experimental Workflow for Auxin Bioassay
The following diagram outlines a typical workflow for assessing the activity of methylated IAA derivatives using a plant-based bioassay.
Caption: A typical bioassay workflow.
Structure of Indole-3-Acetic Acid and Methylation Positions
This diagram shows the chemical structure of indole-3-acetic acid and highlights the key positions where methylation affects its activity.
Caption: IAA structure and methylation sites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Action of Auxin on Root Elongation Not Mediated by Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DR5-GUS Staining [bio-protocol.org]
- 7. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
A Comparative Analysis of Synthetic Auxin Analogs in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common synthetic auxin analogs on plant growth, supported by experimental data. We will delve into the differential effects of 2,4-Dichlorophenoxyacetic acid (2,4-D), 1-Naphthaleneacetic acid (NAA), and Indole-3-butyric acid (IBA) on key developmental processes in plants, including rooting and callus formation. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate understanding and replication.
Comparative Efficacy of Synthetic Auxin Analogs
The choice of synthetic auxin can significantly impact the outcome of plant tissue culture and propagation efforts. While all stimulate cell division and elongation, their efficacy varies depending on the plant species, the target tissue, and the desired outcome. The following table summarizes quantitative data from various studies, highlighting the differential effects of 2,4-D, NAA, and IBA on rooting and callus induction.
| Auxin Analog | Concentration | Plant Species/Tissue | Parameter | Result |
| 2,4-D | 2 g L⁻¹ | Guarana (Paullinia cupana) cuttings | Mortality Rate | 69%[1] |
| 10⁻³M | Mung Bean (Vigna radiata) cuttings | Root Promotion | Least effective among tested auxins[2] | |
| Not specified | Tribulus terrestris suspension culture | Cell Proliferation | Promoted cell proliferation over secondary metabolite production[3] | |
| NAA | 500 ppm | Virginia Creeper (Parthenocissus quinquefolia) | Rooting Percentage | 58.70% |
| 500 ppm | Virginia Creeper (Parthenocissus quinquefolia) | Number of Roots | 13.18[4] | |
| 500 ppm | Virginia Creeper (Parthenocissus quinquefolia) | Root Length | 12.26 cm[4] | |
| 2 g L⁻¹ | Guarana (Paullinia cupana) cuttings | Mortality Rate | 48%[5][1] | |
| 10⁻³M - 10⁻⁷M | Mung Bean (Vigna radiata) cuttings | Root Promotion | Highly effective, increased root number with concentration[2] | |
| Not specified | Tribulus terrestris suspension culture | Secondary Metabolite Production | Induced cytodifferentiation and activated secondary compound production[3] | |
| IBA | 2 g L⁻¹ | Guarana (Paullinia cupana) cuttings | Mortality Rate | 55%[5][1] |
| 10⁻³M - 10⁻⁷M | Mung Bean (Vigna radiata) cuttings | Root Promotion | Highly effective, increased root number with concentration[2] | |
| 1.0 mg/L | Banana (Musa paradisiaca L. cv. Nendran) | Root Induction | Optimal concentration for root induction[6] | |
| >1.0 mg/L | Banana (Musa paradisiaca L. cv. Nendran) | Callus Formation | Higher concentrations led to increased callus formation and reduced rooting[6] |
Summary of Findings:
-
2,4-D is often potent, but can be toxic at higher concentrations, leading to increased mortality in cuttings.[5][1] It is highly effective for inducing callus and promoting cell proliferation in suspension cultures.[3]
-
NAA is a highly effective rooting agent, consistently promoting a high percentage of rooting, as well as a greater number and length of roots.[2][4] It can also play a role in inducing the production of secondary metabolites.[3]
-
IBA is another potent rooting hormone, comparable to NAA in its effectiveness.[2] However, at higher concentrations, it can lead to callus formation at the base of cuttings, which may inhibit root development.[6]
Canonical Auxin Signaling Pathway
The diverse effects of auxin analogs are mediated through a complex signaling pathway. The canonical pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[7][8][9]
Caption: Canonical auxin signaling pathway leading to gene expression.
Experimental Protocols
Adventitious Root Formation Assay in Cuttings
This protocol outlines a standardized method for comparing the efficacy of different synthetic auxin analogs on the induction of adventitious roots in plant cuttings.
1. Plant Material:
- Select healthy, disease-free stock plants.
- Take herbaceous cuttings of uniform length (e.g., 10-15 cm) and diameter, with a similar number of nodes (e.g., 3-4).
- Remove the lower leaves to prevent desiccation and decay. Make a fresh, angled cut at the base of each cutting.
2. Auxin Treatment:
- Prepare stock solutions of the desired synthetic auxin analogs (e.g., 2,4-D, NAA, IBA) in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the final concentrations with sterile deionized water. A range of concentrations (e.g., 10 µM, 50 µM, 100 µM) should be tested.
- A control group with no auxin treatment (or only the solvent) is essential.
- Immerse the basal end of the cuttings in the auxin solution for a defined period (e.g., 10 seconds for a quick dip, or several hours for a prolonged soak).
3. Planting and Culture:
- Plant the treated cuttings into a sterile, well-drained rooting medium (e.g., a mixture of perlite and vermiculite, or rockwool).
- Maintain the cuttings in a controlled environment with high humidity (e.g., under a misting system or in a propagation chamber), a stable temperature (e.g., 22-25°C), and appropriate light conditions (e.g., a 16-hour photoperiod).
4. Data Collection and Analysis:
- After a predetermined period (e.g., 2-4 weeks), carefully remove the cuttings from the rooting medium and wash the roots.
- Record the following quantitative data for each cutting:
- Rooting percentage (the percentage of cuttings that formed roots).
- Number of primary roots per cutting.
- Length of the longest root per cutting (cm).
- Root fresh and dry weight (g).
- Presence and extent of callus formation at the base of the cutting.
- Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treatments.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the adventitious root formation assay.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. hort [journals.ashs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of indole derivatives, a class of compounds significant in pharmaceuticals and life sciences. It offers a detailed look at experimental data, protocols, and the principles of cross-validation to ensure consistency and reliability of analytical results across different methods and laboratories.
The Importance of Cross-Validation
Cross-validation of analytical methods is a critical process to confirm that a validated method produces reliable and consistent results across different laboratories, with different analysts, or on different instruments.[1] This is particularly crucial in drug development and manufacturing to ensure data integrity, regulatory compliance with bodies like the FDA and EMA, and the successful transfer of analytical methods between sites.[1] The International Council for Harmonisation (ICH) provides a harmonized framework for analytical method validation, which is globally recognized and adopted by regulatory authorities like the FDA.[2]
Comparative Analysis of Analytical Methods
The choice of analytical method for indole derivatives often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust technique, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for bioanalytical applications.
Below is a comparative summary of validation parameters for commonly analyzed indole derivatives using HPLC and LC-MS/MS.
Table 1: HPLC Method Validation Parameters for Indole Derivatives
| Indole Derivative | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Indomethacin | 25 - 70 | - | - | - | - | [1][2] |
| Indomethacin | 0.01 - 0.1 (mg/mL) | 1.066 x 10⁻⁹ (mg/mL) | 3.232 x 10⁻⁹ (mg/mL) | < 2% | < 2% | [3] |
| Ondansetron | 5 - 25 | - | - | Within acceptable limits | Within acceptable limits | [4] |
| Ondansetron | 4 - 24 | - | - | 99.37 ± 0.50 | < 2% | [5][6] |
Table 2: LC-MS/MS Method Validation Parameters for Indole Derivatives
| Indole Derivative | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Accuracy (% of nominal) | Precision (%CV) | Reference |
| Serotonin | 10 - 225 | - | - | - | - | [7] |
| Serotonin & related | 0.05 - 3.27 (nmol/L) | 8.8 - 18.2 (nmol/L) | 29.4 - 55.7 (nmol/L) | 98 - 104% (Recovery) | 1.1 - 9.3% | [8] |
| Tryptophan & metabolites | - | 6 - 31 | 17 - 94 | - | - | [9] |
| Indole | 1 - 500 | - | - | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative protocols for the HPLC and LC-MS/MS analysis of selected indole derivatives.
HPLC Method for Indomethacin
-
Objective: To quantify Indomethacin and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Visible PDA detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 mm × 100 mm, 3.5 µm).[1][2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM sodium acetate buffer (pH 3) in a ratio of 10:50:40 (v/v/v).[1][2]
-
Injection Volume: 5 µL.
-
Sample Preparation:
-
Prepare a standard stock solution of Indomethacin (1000 µg/mL) by dissolving 10 mg in 10 mL of methanol.[1]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 25-70 µg/mL).
-
For pharmaceutical formulations, extract a known amount of the product with a suitable solvent, filter, and dilute with the mobile phase to the desired concentration.
-
LC-MS/MS Method for Serotonin
-
Objective: To quantify Serotonin in human plasma.
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: Supelco Ascentis® Express C18 (3.0 mm i.d. × 150 mm, 2.7 μm).[11][12]
-
Mobile Phase: Isocratic elution with 0.2% trifluoroacetic acid in water and acetonitrile (85:15, v/v).[11][12]
-
Ionization: Positive electrospray ionization (ESI+).[11][12]
-
Sample Preparation:
-
Protein precipitation is a common method for plasma samples.
-
To 100 µL of plasma, add a precipitating agent such as trifluoroacetic acid or ice-cold acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[10]
-
Visualizing Workflows and Pathways
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.
Hypothetical Signaling Pathway of an Indole Derivative
This diagram illustrates a hypothetical signaling pathway where an indole derivative acts as a ligand for a G-protein coupled receptor (GPCR), a common target for many indole-based drugs.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Applications of New Validated RP-HPLC Method for Determination of Indomethacin and its Hydrolytic Degradants using Sodium Acetate Buffer | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmascholars.com [pharmascholars.com]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 8. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic Auxins in Agriculture
Synthetic auxins represent a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] For over six decades, they have been instrumental in agriculture for various purposes, from enhancing plant propagation and fruit development to controlling broadleaf weeds.[1][3] These compounds are generally more stable in plants than the naturally occurring IAA, which is susceptible to degradation, allowing for more sustained effects.[1][4][5] Their applications range from promoting adventitious root formation in cuttings and increasing crop yields to acting as selective herbicides, primarily against dicotyledonous weeds in cereal crops.[1][6]
This guide provides a comparative analysis of the efficacy of common synthetic auxins—Indole-3-butyric acid (IBA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D)—across different agricultural applications. It presents quantitative data from experimental studies, details the methodologies used, and illustrates the underlying biological pathways.
Comparative Efficacy Data
The effectiveness of a synthetic auxin is highly dependent on its chemical structure, the plant species, the concentration used, and the intended application.
1. Efficacy in Adventitious Root Formation
Synthetic auxins are widely used to propagate plants from stem cuttings.[7] Their primary role is to stimulate the formation of adventitious roots.[3] IBA and NAA are the most commonly used auxins for this purpose.[5][7]
Table 1: Comparison of Auxin Efficacy on Adventitious Rooting in Cuttings
| Auxin Type | Plant Species | Concentration | Key Finding |
|---|---|---|---|
| IBA | Vigna radiata (Mung Bean) | 10⁻⁴ M | Highly effective in promoting root initiation.[8] |
| Cherry Rootstock ('Pi-ku 1') | Alcoholic Solution | Increased rooting percentage by 18.2% over control; increased root number more than threefold.[9][10] | |
| NAA | Vigna radiata (Mung Bean) | 10⁻⁴ M | Most effective auxin for promoting root initiation, alongside IBA.[8] |
| Grewia tenax | 2 mg/L | Optimal for inducing callus biomass from which roots can develop.[11] | |
| IAA (Natural) | Vigna radiata (Mung Bean) | 10⁻⁴ M / 10⁻³ M | Less effective than IBA and NAA; only stimulated rooting at higher concentrations.[8] |
| Cherry Rootstock ('Pi-ku 1') | Alcoholic Solution | Increased root length more than twofold compared to the control.[9][10] |
| 2,4-D | Vigna radiata (Mung Bean) | 10⁻⁵ M | Least effective; stimulated rooting only at a very high, specific concentration.[8] |
2. Efficacy in Growth and Yield Enhancement
At low concentrations, certain synthetic auxins can be applied to crops to enhance growth parameters and overall yield. However, the line between growth promotion and herbicidal action can be thin, making concentration crucial.
Table 2: Comparison of Auxin Efficacy on Crop Growth and Yield
| Auxin Type | Plant Species | Concentration | Key Finding |
|---|---|---|---|
| 2,4-D | Lens culinaris (Lentil) | 1.0 ppm | Significantly improved plant height, branch number, root length, nodule number, pod number, and overall yield compared to control.[12] |
| IAA + Cytokinin | Medicago x varia (Alfalfa) | Not specified | A mixture applied during the vegetative stage increased the number and mass of shoots. Synthetic auxin alone tended to decrease performance compared to the control.[13] |
| NAA | Cashew Nut Seedling | 100-500 ppm | Resulted in 92% higher root growth and secondary root production.[6] |
3. Efficacy as Herbicides
Synthetic auxins are widely used for the selective control of broadleaf weeds in grass crops like cereals.[14][15] They disrupt normal plant growth processes in susceptible dicot plants, leading to characteristic symptoms like twisting stems, leaf cupping, and eventual death.[14][16]
Table 3: Comparison of Auxin Efficacy for Weed Control
| Auxin Type | Crop System | Target Weeds | Efficacy |
|---|---|---|---|
| 2,4-D Amine | Intermediate Wheatgrass | Broadleaf weeds | Good to excellent efficacy on various winter and summer annual broadleaf species.[17] |
| MCPA | Winter Cereals | Broadleaf weeds (Galium aparine, Viola arvensis) | Provides satisfactory control when mixed with other active ingredients like tribenuron-methyl.[18] |
| Clopyralid | Intermediate Wheatgrass | Perennial broadleaf weeds | Good to excellent efficacy on Canada thistle (Cirsium arvense).[17] |
| Dicamba | General | Broadleaf weeds | One of the most common synthetic auxin herbicides; resistance has evolved in six weed species globally.[15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings.
1. Protocol for Assessing Rooting Efficacy in Mung Bean Cuttings
-
Objective: To compare the effectiveness of IAA, IBA, NAA, and 2,4-D on adventitious root initiation in Vigna radiata cuttings.
-
Plant Material: Cuttings from Mung Bean (Vigna radiata (L.) R. Wilcz cv. Berken).
-
Auxin Treatment: Cuttings were treated with solutions of IAA, IBA, NAA, and 2,4-D at concentrations of 10⁻⁵ M, 10⁻⁴ M, and 10⁻³ M. A control group received no auxin treatment.
-
Procedure:
-
Prepare auxin solutions at the specified concentrations.
-
Place the basal end of the cuttings into the test solutions for a defined uptake period.
-
Transfer the cuttings to a rooting medium (e.g., distilled water or a buffered solution).
-
Maintain cuttings under controlled environmental conditions (light, temperature, humidity).
-
After a set period (e.g., 7-10 days), count the number of adventitious roots formed on each cutting.
-
-
Data Analysis: The average number of roots per cutting for each treatment is calculated and compared. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatments. This protocol is based on the methodology described for Vigna radiata.[8]
2. Protocol for Evaluating Growth Enhancement in Lentil
-
Objective: To evaluate the impact of exogenous 2,4-D application on the growth and yield of Lens culinaris.
-
Experimental Design: Randomized block design with multiple replications.
-
Treatments: Six concentrations of 2,4-D were used: 0 (control), 0.3, 0.5, 0.8, 1.0, and 1.2 ppm, applied as a foliar spray.
-
Procedure:
-
Lentil seeds are sown and grown under standard agricultural conditions.
-
At a specific growth stage (e.g., pre-flowering), the 2,4-D solutions are applied as a foliar spray until runoff.
-
Plants are grown to maturity.
-
Throughout the growth cycle and at harvest, various parameters are measured: plant height, number of branches, root length, fresh and dry weight of roots and shoots, number of flowers, number of pods per plant, 100-grain weight, and total grain yield.
-
-
Data Analysis: Data from each treatment are compared to the control group to determine the effect of different 2,4-D concentrations. The optimal concentration for yield enhancement is identified. This protocol is based on the study of 2,4-D on lentils.[12]
Visualizing Auxin Action and Experimental Design
Auxin Signaling Pathway
Synthetic auxins function by hijacking the plant's natural auxin signaling pathway. At high concentrations, this leads to a massive deregulation of gene expression, causing uncontrolled growth and eventual plant death in susceptible species.[19] The process involves the perception of the auxin signal, leading to the degradation of repressor proteins and the activation of auxin-responsive genes. This cascade also stimulates the production of other hormones like ethylene and abscisic acid (ABA), which contribute to the herbicidal effects.[1][2]
Caption: Simplified signaling pathway for synthetic auxins leading to herbicidal effects.
General Experimental Workflow
Comparing the efficacy of different synthetic auxins requires a structured experimental approach to ensure that the results are reliable and comparable. The workflow involves careful planning, execution, and data analysis.
Caption: A typical workflow for comparing the efficacy of synthetic auxins in agriculture.
References
- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role and Applications of Auxins in Horticultural Practices - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.rbge.org.uk [journals.rbge.org.uk]
- 6. scispace.com [scispace.com]
- 7. biochemjournal.com [biochemjournal.com]
- 8. hort [journals.ashs.org]
- 9. researchgate.net [researchgate.net]
- 10. agro.icm.edu.pl [agro.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. An estimation of the effects of synthetic auxin and cytokinin and the time of their application on some morphological and physiological characteristics of Medicago x varia T. Martyn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 15. hracglobal.com [hracglobal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Spectroscopic Showdown: Indole-3-Acetic Acid vs. Its Trimethyl Derivative
Indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin in plants, playing a pivotal role in virtually every aspect of their growth and development. Its chemical modification, such as the formation of its trimethyl derivative, can significantly alter its chemical and physical properties. This guide provides a detailed spectroscopic comparison between IAA and its common derivative, methyl indole-3-acetate, offering researchers a quantitative basis for differentiation and analysis. The data presented here is crucial for professionals in plant science, analytical chemistry, and drug development who work with these compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses of Indole-3-acetic acid (IAA) and its methyl ester derivative, Methyl Indole-3-acetate.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, (CD₃)₂CO)
| Proton Position | Indole-3-acetic acid (IAA) Chemical Shift (δ, ppm) | Methyl Indole-3-acetate Chemical Shift (δ, ppm) |
| H-1 (Indole NH) | 10.10 (broad s) | 10.05 (broad s) |
| H-2 | 7.20 (d) | 7.18 (d) |
| H-4 | 7.55 (d) | 7.53 (d) |
| H-5 | 7.05 (t) | 7.03 (t) |
| H-6 | 6.95 (t) | 6.98 (t) |
| H-7 | 7.35 (d) | 7.32 (d) |
| Methylene (-CH₂-) | 3.70 (s) | 3.72 (s) |
| Methyl (-OCH₃) | - | 3.60 (s) |
Data adapted from a study on alkylated derivatives of IAA.[1]
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Indole-3-acetic acid (IAA) Wavenumber (cm⁻¹) | Methyl Indole-3-acetate (Expected) Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Indole) | ~3400 | ~3400 | Stretching |
| O-H (Carboxylic Acid) | 2800-3300 (broad) | Absent | Stretching |
| C=O (Carboxylic Acid) | ~1700-1725 | Absent | Stretching |
| C=O (Ester) | Absent | ~1730-1750 | Stretching |
| Aromatic C-H | ~3000-3100 | ~3000-3100 | Stretching |
| Aromatic C=C | ~1450-1600 | ~1450-1600 | Stretching |
Characteristic IAA IR absorption bands have been identified around 3389 cm⁻¹ (N-H stretch), a broad band from 2730 to 3127 cm⁻¹ for the hydrogen-bonded -OH stretch, and the carboxylic C=O stretch at 1701 cm⁻¹.[2][3]
Table 3: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent/Conditions |
| Indole-3-acetic acid (IAA) | ~220, ~280 | Ethanol/Water |
| Methyl Indole-3-acetate | ~222, ~280 | Methanol |
The UV spectrum of IAA is characterized by two main absorbance maxima at approximately 220 nm and 280 nm.[4][5] Ring-substituted derivatives of IAA generally show shifts in these absorption bands.[6]
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Indole-3-acetic acid (IAA) | C₁₀H₉NO₂ | 175.18 | 130 (base peak), 175 (M+) |
| Methyl Indole-3-acetate | C₁₁H₁₁NO₂ | 189.21 | 130 (base peak), 189 (M+)[7][8] |
| IAA (TMS Derivative) | C₁₃H₁₇NO₂Si | 247.37 | 202, 130[9] |
| IAA (di-TMS Derivative) | C₁₆H₂₅NO₂Si₂ | 319.55 | 319 (M+), 304, 202 (base peak)[10] |
The base peak at m/z 130 in both IAA and its methyl ester corresponds to the stable quinolinium ion formed after the loss of the carboxymethyl or carbomethoxymethyl group, respectively.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte (IAA or Methyl Indole-3-acetate) in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated acetone, (CD₃)₂CO) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a 300 MHz (or higher) NMR spectrometer.
-
Data Acquisition : Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Place the KBr pellet in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a stock solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation : Employ a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition : Use a quartz cuvette with a 1 cm path length. Fill the reference cuvette with the pure solvent and the sample cuvette with the analyte solution. Scan a wavelength range (e.g., 200-400 nm) to record the absorption spectrum.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (GC-MS with Derivatization)
-
Derivatization (for IAA) : To enhance volatility for Gas Chromatography (GC), IAA is often derivatized. For trimethylsilylation (TMS), the sample is treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Chromatographic Separation : Inject the sample (derivatized IAA or underivatized Methyl Indole-3-acetate) into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.
-
Mass Analysis : As the compound elutes from the GC column, it enters the MS source where it is ionized by electron impact (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Data Analysis : Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern, which serves as a molecular fingerprint.
Visualization of Analytical Workflow
The following diagram illustrates the comparative analytical workflow for characterizing Indole-3-acetic acid and its trimethyl derivative using various spectroscopic methods.
Caption: Comparative spectroscopic analysis workflow for IAA and its derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Insights into Structural and Functional Roles of Indole-3-acetic acid (IAA): Changes in DNA Topology and Gene Expression in Bacteria [mdpi.com]
- 6. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl indole-3-acetate | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Indole-3-acetic acid, methyl ester [webbook.nist.gov]
- 9. 3-Indoleacetic acid, TMS derivative [webbook.nist.gov]
- 10. 3-Indoleacetic acid, 2TMS derivative [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Differential Gene Expression in Response to Various Auxin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various auxin analogs in modulating gene expression, supported by experimental data. We delve into the differential transcriptional responses elicited by the natural auxin, indole-3-acetic acid (IAA), and its synthetic analogs, 1-naphthaleneacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D).
Core Concepts in Auxin-Mediated Gene Regulation
The primary mechanism of auxin action involves the regulation of gene transcription through a core signaling pathway. This pathway is initiated when auxin promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. This degradation is mediated by the SCF(TIR1/AFB) ubiquitin ligase complex, where TIR1/AFB proteins act as auxin co-receptors. The removal of Aux/IAA repressors allows Auxin Response Factors (ARFs), which are transcription factors, to bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription.[1][2] The specificity of the auxin response is generated by the combinatorial interactions between different members of the large Aux/IAA and ARF protein families.
Comparative Analysis of Gene Expression Changes
A study on cotton somatic embryogenesis provides a glimpse into the differential effects of IAA and 2,4-D. While both induce gene expression changes, 2,4-D was found to downregulate a larger number of genes compared to IAA, particularly in the later stages of culture.
Table 1: Differentially Expressed Genes (DEGs) in Cotton Callus in Response to IAA and 2,4-D
| Treatment | Time Point | Upregulated DEGs | Downregulated DEGs |
| 0.05 mg/L IAA | 20 days | 1003 | 1445 |
| 0.05 mg/L 2,4-D | 20 days | 933 | 2043 |
Data synthesized from a study on cotton somatic embryogenesis.
In another study focusing on Cestrum elegans, the synthetic auxins NAA and 2,4-D showed differential activation of Ce-IAA genes, which are homologs of the Aux/IAA genes in Arabidopsis. Notably, 2,4-D induced higher expression levels of several Ce-IAA genes compared to NAA, and these expression levels were negatively correlated with floret abscission. This suggests that the choice of auxin analog can have significant and specific impacts on developmental processes, which are underpinned by differential gene expression.
Table 2: Key Gene Families Regulated by Auxin Analogs
| Gene Family | General Function in Auxin Response |
| Aux/IAA | Transcriptional repressors degraded in the presence of auxin. |
| ARF | Transcription factors that regulate auxin-responsive genes. |
| GH3 | Involved in auxin homeostasis by conjugating excess auxin to amino acids. |
| SAUR | Small Auxin-Up RNAs; implicated in cell expansion. |
| LBD | Lateral Organ Boundaries Domain; involved in lateral organ development. |
Experimental Protocols
A typical experimental workflow to study differential gene expression in response to auxin analogs using RNA-sequencing (RNA-seq) is outlined below.
Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings are grown on Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Auxin Treatment: Seedlings (e.g., 7-10 days old) are transferred to liquid MS medium containing the desired concentration of the auxin analog (e.g., 1 µM IAA, 1 µM NAA, or 1 µM 2,4-D) or a mock solution (e.g., DMSO).
-
Time Course: Samples are harvested at various time points after treatment (e.g., 1, 3, 6, and 24 hours) to capture both early and late transcriptional responses.
-
Replication: A minimum of three biological replicates should be prepared for each treatment and time point to ensure statistical robustness.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the collected plant tissues using a commercially available kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and used to synthesize a cDNA library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
Data Analysis
-
Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are removed.
-
Read Mapping: The cleaned reads are aligned to the reference genome of Arabidopsis thaliana.
-
Differential Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly up- or down-regulated in response to each auxin analog compared to the mock control.
-
Functional Annotation and Pathway Analysis: The differentially expressed genes are subjected to gene ontology (GO) and pathway enrichment analysis to identify the biological processes and signaling pathways that are affected by each auxin analog.
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams illustrate the core auxin signaling pathway and a typical experimental workflow.
Caption: The canonical auxin signaling pathway leading to the regulation of gene expression.
References
A Researcher's Guide to Validating the Purity of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid and Comparing Alternatives
For researchers and drug development professionals, ensuring the purity of a compound like (2,4,7-trimethyl-1H-indol-3-yl)acetic acid is a critical first step in obtaining reliable and reproducible experimental results. This guide provides a comparative framework for validating the purity of this compound and offers insights into methodologies for comparing it with alternative molecules.
Purity Validation: A Multi-Faceted Approach
The purity of a synthesized or purchased compound is never absolute. It is crucial to identify and quantify any impurities, which may include starting materials, by-products from the synthesis, or degradation products. For indole-based molecules, oxidation is a common source of impurity.[1] A combination of analytical techniques is often necessary for a comprehensive purity assessment.
Key Analytical Techniques for Purity Determination:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing the purity of non-volatile small molecules. By employing a suitable column and mobile phase, impurities can be separated from the main compound and quantified. Detection is typically performed using a UV-Vis or a fluorescence detector.[2]
-
Gas Chromatography (GC): For volatile compounds or those that can be derivatized to become volatile, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for purity analysis.[3][4]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragments, which is invaluable for confirming the identity of the main peak and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for a preliminary assessment of purity and for monitoring the progress of a reaction or purification.[1]
Comparative Data on Purity Validation Methods
| Technique | Principle | Information Provided | Throughput | Quantitative Accuracy | Typical Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Purity (%), presence of non-volatile impurities. | High | Excellent | Routine purity testing and quantification. |
| GC-FID | Partitioning in the gas phase. | Purity (%), presence of volatile impurities. | High | Excellent | Analysis of volatile compounds. |
| LC-MS | Separation by liquid chromatography followed by mass analysis. | Purity (%), molecular weight of compound and impurities. | Medium | Good | Impurity identification and structural confirmation. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of impurities with protons. | Low | Good (with standard) | Structural elucidation and purity assessment. |
Experimental Protocols
Below are detailed protocols that can be adapted for the purity analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for indole derivatives.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 280 nm for the indole ring).
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The area of the main peak relative to the total area of all peaks gives an indication of the purity.
2. Gas Chromatography (GC) Protocol
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating aromatic compounds (e.g., HP-1, 60 m x 0.32 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Nitrogen or Helium.[3]
-
Injection Temperature: 250 °C (523 K).[3]
-
Oven Temperature Program: Maintain at an initial temperature (e.g., 110 °C or 383 K) for a few minutes, then ramp up to a final temperature (e.g., 250-320 °C or 523-593 K).[3]
-
Detector Temperature: 320 °C (593 K).[3]
-
Sample Preparation: The compound may need to be derivatized (e.g., esterified) to increase its volatility. Dissolve the derivatized sample in a suitable solvent.
-
Analysis: Inject the sample and analyze the chromatogram to determine the purity based on peak areas.
Workflow and Pathway Visualizations
Purity Validation Workflow
The following diagram illustrates a typical workflow for validating the purity of a research compound like this compound.
Caption: Workflow for compound purity validation.
Hypothetical Signaling Pathway
Indole-3-acetic acid (IAA) and its derivatives are well-known auxins, a class of plant hormones.[5] A trimethylated analog like this compound could be investigated for its auxin-like activity or as an antagonist. The diagram below illustrates a simplified auxin signaling pathway, which could be a starting point for comparing the biological activity of different IAA analogs.
Caption: Simplified auxin signaling pathway.
By following a rigorous purity validation workflow and using well-defined biological assays based on relevant signaling pathways, researchers can confidently assess the quality of their compounds and meaningfully compare the activities of different molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
Comparative Docking Studies of Indole Acetic Acid Derivatives with Auxin Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular interactions between indole-3-acetic acid (IAA) derivatives and their receptors is paramount for the development of novel herbicides and plant growth regulators. This guide provides an objective comparison of the binding affinities and in silico docking performance of various IAA derivatives with auxin receptors, supported by experimental data and detailed methodologies.
This analysis focuses on the well-characterized TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins, which are key components of the auxin co-receptor complex. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the subsequent activation of auxin-responsive genes. The affinity of this interaction is a critical determinant of the biological activity of different auxin analogs.
Data Presentation: A Comparative Analysis of Binding Affinities
The following table summarizes the experimentally determined binding affinities (Inhibition Constant, Kᵢ) of various natural and synthetic auxins with the TIR1-IAA7 and AFB5-IAA7 co-receptor complexes. Lower Kᵢ values indicate stronger binding affinity.
| Compound | Receptor Complex | Inhibition Constant (Kᵢ) (nM) |
| Indole-3-acetic acid (IAA) | TIR1-IAA7 | Not specified, used as reference |
| 1-Naphthaleneacetic acid (1-NAA) | TIR1-IAA7 | 113.50 ± 3.50 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1-IAA7 | 248 - 1000 |
| Picloram | TIR1-IAA7 | 3900 ± 910 |
| Picloram | AFB5-IAA7 | 54.90 ± 3.84 |
Data sourced from a study on combinatorial TIR1/AFB-Aux/IAA co-receptor systems.[1]
Experimental Protocols: Molecular Docking of IAA Derivatives
This section outlines a typical protocol for the comparative molecular docking of IAA derivatives to the TIR1 auxin receptor, based on established methodologies. This protocol is intended as a guide and may require optimization for specific research questions and computational resources.
1. Preparation of the Receptor Structure:
-
Obtain Crystal Structure: The three-dimensional crystal structure of the auxin receptor TIR1 in complex with IAA and an Aux/IAA peptide (e.g., PDB ID: 2P1Q) is retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential protein chains. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as Gasteiger. This is typically performed using software like AutoDockTools.
2. Preparation of Ligand Structures:
-
Ligand Acquisition: The 3D structures of IAA and its derivatives are obtained from chemical databases (e.g., PubChem, ZINC) or drawn using molecular modeling software.
-
Ligand Optimization: The ligands are prepared by assigning rotatable bonds, merging non-polar hydrogens, and assigning Gasteiger charges. This step is crucial for allowing conformational flexibility during the docking process.
3. Molecular Docking Simulation:
-
Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.
-
Grid Box Definition: A grid box is defined around the active site of the TIR1 receptor. The dimensions and center of the grid box are chosen to encompass the known binding site of IAA.
-
Docking Execution: The docking simulation is performed, where the software systematically samples different conformations and orientations of the ligand within the defined grid box. The program calculates the binding energy for each pose using a scoring function.
-
Analysis of Results: The docking results are analyzed to identify the binding poses with the lowest binding energies, which represent the most favorable interactions. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Mandatory Visualizations
To further elucidate the processes involved in auxin signaling and computational docking, the following diagrams are provided.
Canonical Auxin Signaling Pathway
References
Safety Operating Guide
Proper Disposal of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid: A Safety and Logistics Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid, a derivative of the common plant hormone Indole-3-acetic acid (IAA). The procedures outlined are based on established safety protocols for similar indole-containing compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Avoids inhalation of dust or aerosols. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
| Spill Scenario | Containment and Cleanup Procedure |
| Small Spill | 1. Ensure the area is well-ventilated. 2. Gently sweep or vacuum the solid material, avoiding dust generation. 3. Place the collected material into a sealed, labeled container for disposal. 4. Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal. |
| Large Spill | 1. Evacuate the immediate area. 2. Ensure proper ventilation, such as a fume hood. 3. Follow the small spill procedure using appropriate PPE. 4. Prevent the material from entering drains or waterways. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to a licensed waste disposal facility. Do not discharge into drains or the environment.
-
Waste Collection :
-
Collect waste this compound, including any contaminated materials from spills, in a designated, properly labeled, and sealed waste container.
-
-
Labeling :
-
Clearly label the waste container with the chemical name: "this compound" and any associated hazard symbols.
-
-
Storage :
-
Professional Disposal :
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
This guide provides crucial safety and logistical information for the handling and disposal of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. The following procedures are based on best practices for the closely related compound, Indole-3-acetic acid (IAA), and are intended to ensure the safety of laboratory personnel.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on information for Indole-3-acetic acid. It is imperative to consult the specific SDS for the trimethyl derivative upon availability.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Required Personal Protective Equipment |
| Handling Solid Compound | - Gloves: Nitrile or other chemically resistant gloves.[1][2] - Eye Protection: Chemical safety goggles.[1][3] - Lab Coat: Standard laboratory coat.[1][3] - Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is recommended.[3] |
| Working with Solutions | - Gloves: Nitrile or other chemically resistant gloves.[1][2] - Eye Protection: Chemical safety goggles or a face shield.[3][4] - Lab Coat: Standard laboratory coat.[1][3] |
| Spill Cleanup | - Gloves: Nitrile or other chemically resistant gloves.[1][2] - Eye Protection: Chemical safety goggles.[1][3] - Lab Coat: Standard laboratory coat.[1][3] - Respiratory Protection: If significant dust or aerosols are generated, a NIOSH/MSHA approved respirator is necessary.[3] |
| Weighing and Aliquoting | - Gloves: Nitrile or other chemically resistant gloves.[1][2] - Eye Protection: Chemical safety goggles.[1][3] - Lab Coat: Standard laboratory coat.[1][3] - Engineering Controls: Perform in a chemical fume hood or a well-ventilated area to minimize inhalation of dust.[1][3] |
Operational Plan
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Log the chemical into the laboratory inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[5][6]
-
Keep the container tightly closed to prevent contamination and exposure.[1][5]
-
This compound is light-sensitive and should be stored in a dark bottle or a light-blocking secondary container.[1][5]
-
Store with other organic acids and anhydrides, away from strong oxidizing agents.[1][2]
3. Handling and Use:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation risks.[3]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid creating dust when handling the solid form.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material and place it in a sealed container for disposal.[1][7]
-
Clean the spill area with a suitable solvent or detergent and water.
-
Ventilate the area well after the cleanup is complete.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
-
All waste containing this chemical, whether in solid form or in solution, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate waste container.
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9]
-
Do not dispose of this chemical down the drain or in the regular trash.[8]
2. Empty Container Disposal:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinseate should be collected and disposed of as hazardous waste.[8]
-
After thorough rinsing and air drying, the container may be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling chemical compounds.
References
- 1. flinnsci.com [flinnsci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. agscientific.com [agscientific.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. bmgtechno.com [bmgtechno.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
